8-Hydroxywarfarin
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOXPNWDGYJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939075 | |
| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-04-7 | |
| Record name | 8-Hydroxywarfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1CK4E3S36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-hydroxywarfarin, a metabolite of the widely used anticoagulant, warfarin. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies, including spectroscopic and chromatographic data. The information is intended to serve as a valuable resource for researchers in drug development, medicinal chemistry, and analytical sciences.
Introduction
Warfarin is a cornerstone of oral anticoagulant therapy, preventing and treating thromboembolic disorders. Its clinical efficacy is complicated by a narrow therapeutic index and significant interindividual variability in patient response, largely due to metabolism by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. This compound is one such metabolite, and its synthesis and characterization are crucial for various applications, including its use as an analytical standard in pharmacokinetic and drug metabolism studies, and for investigating its potential pharmacological activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 8-hydroxy-4-hydroxycoumarin, followed by a Michael addition reaction.
Synthesis of 8-Hydroxy-4-hydroxycoumarin
The synthesis of the 8-hydroxy-4-hydroxycoumarin scaffold can be achieved through the cyclization of a dihydroxyacetophenone derivative. A plausible synthetic route begins with the Fries rearrangement of 1,3-diacetoxybenzene to yield 2,6-dihydroxyacetophenone, which can then be cyclized.
Experimental Protocol: Synthesis of 2,6-Dihydroxyacetophenone
-
A mixture of dry 1,3-diacetoxybenzene (1 mole) and anhydrous aluminum chloride (2.5 moles) is heated to 135-145°C for approximately 3 hours.
-
The reaction mixture is then cooled and decomposed by the slow addition of ice and concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from water or dilute ethanol to yield 2,6-dihydroxyacetophenone.
Experimental Protocol: Cyclization to 8-Hydroxy-4-hydroxycoumarin
Synthesis of this compound via Michael Addition
The final step in the synthesis of this compound involves the Michael addition of 8-hydroxy-4-hydroxycoumarin to benzalacetone. This reaction is analogous to the classic synthesis of warfarin.
Experimental Protocol: Michael Addition
-
A mixture of 8-hydroxy-4-hydroxycoumarin (1 equivalent) and benzalacetone (1.1 equivalents) is refluxed in a suitable solvent such as water, ethanol, or pyridine. The choice of solvent and the use of a catalyst (e.g., a base like piperidine or an acid) can influence the reaction time and yield.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₅ |
| Molecular Weight | 324.33 g/mol [1] |
| CAS Number | 17834-04-7[2] |
Spectroscopic Characterization
While a complete, experimentally verified high-resolution NMR dataset for this compound is not available in the public domain, typical chemical shift ranges for related coumarin and warfarin derivatives can be inferred. The expected ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons of the coumarin and phenyl rings, as well as the aliphatic protons and carbons of the butenone side chain.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and should be confirmed by experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Coumarin Ring | ||
| C2 | - | ~162 |
| C3 | - | ~104 |
| C4 | - | ~160 |
| C4a | - | ~121 |
| C5 | Aromatic Proton | ~125 |
| C6 | Aromatic Proton | ~124 |
| C7 | Aromatic Proton | ~132 |
| C8 | - | ~153 |
| C8a | - | ~153 |
| Phenyl Ring | ||
| C1' | - | ~143 |
| C2'/C6' | Aromatic Protons | ~129 |
| C3'/C5' | Aromatic Protons | ~128 |
| C4' | Aromatic Proton | ~127 |
| Side Chain | ||
| Cα | Aliphatic Proton | ~43 |
| Cβ | Aliphatic Protons | ~36 |
| Cγ (C=O) | - | ~218 |
| Cδ (CH₃) | Aliphatic Protons | ~30 |
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. Under negative ionization conditions, the quasi-molecular ion [M-H]⁻ is observed at m/z 323.
Table 2: Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 323 | 266 | [Benzyl-dihydroxycoumarin radical ion]⁻ |
| 323 | 177 | [Dihydroxycoumarin ion]⁻[3][4] |
| 266 | 177 | Loss of the benzyl group from the m/z 266 fragment[4] |
The fragmentation pattern of this compound is similar to other A-ring hydroxylated warfarin metabolites, with characteristic product ions at m/z 266 and 177.[3][4]
Chromatographic Characterization
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of synthesized this compound and for its quantification in biological matrices.
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield RP18, 100 x 2.1 mm) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.6) and an organic solvent (e.g., acetonitrile).[5] A typical gradient might be:
-
0-1 min: 30% Acetonitrile
-
1-6 min: 30-50% Acetonitrile
-
6-6.5 min: 50-95% Acetonitrile
-
6.5-8.5 min: 95% Acetonitrile
-
8.5-9 min: 95-30% Acetonitrile
-
9-15 min: 30% Acetonitrile[5]
-
-
Flow Rate: A flow rate of 250 µL/min is often used.[5]
-
Detection: UV detection at a wavelength of approximately 310 nm or mass spectrometric detection (LC-MS/MS) can be used.
Signaling Pathway and Experimental Workflows
Warfarin's Mechanism of Action: The Vitamin K Cycle
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is crucial for the regeneration of Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKORC1, warfarin depletes the reduced form of Vitamin K, leading to the production of under-carboxylated, inactive clotting factors.
Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle and preventing the activation of clotting factors.
Experimental Workflow: Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the fully characterized final product.
Caption: A typical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a complete, experimentally verified protocol for the synthesis of the 8-hydroxy-4-hydroxycoumarin precursor and its subsequent conversion to this compound remains to be fully elucidated in publicly available literature, the methodologies presented here, based on analogous and well-established coumarin chemistry, provide a strong foundation for researchers to develop a robust synthetic route. The characterization data, particularly the mass spectral fragmentation patterns, offer a reliable means of identifying the target compound. This guide serves as a valuable starting point for the synthesis of this compound for its use as an analytical standard and for further pharmacological investigation.
References
- 1. 2',5'-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical and Physical Properties of 8-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxywarfarin is a significant metabolite of the widely prescribed anticoagulant, warfarin. Its formation in the body is primarily mediated by cytochrome P450 enzymes, and its presence can be an indicator of specific metabolic pathways. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its metabolic genesis. All quantitative data are presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a hydroxylated derivative of warfarin, belonging to the 4-hydroxycoumarin class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | [1] |
| Synonyms | 8-Hydroxy Warfarin, 17834-04-7 | [1][2] |
| Molecular Formula | C₁₉H₁₆O₅ | [2][3] |
| Molecular Weight | 324.33 g/mol | [2][3] |
| CAS Number | 17834-04-7 (Racemic) | [1][3] |
| 63740-77-2 ((R)-isomer) | [4] | |
| Melting Point | 185-187 °C | [5] |
| Boiling Point | 519.6 °C at 760 mmHg | [5] |
| Appearance | Crystalline solid | [6] |
| pKa | Data not available. The chromatographic resolution of hydroxywarfarins is optimal near the pKa of warfarin (pH 4.6). | [7] |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | [6][8] |
Spectroscopic Properties
The structural elucidation and quantification of this compound are commonly achieved through various spectroscopic techniques.
| Technique | Key Findings | Reference(s) |
| Mass Spectrometry (MS/MS) | In negative ionization mode, the precursor ion [M-H]⁻ is at m/z 323. Key product ions are observed at m/z 177 (dihydroxycoumarin fragment) and m/z 266 (benzyl-dihydroxycoumarin fragment). The fragmentation pattern helps distinguish it from other hydroxywarfarin isomers. | [7][9][10] |
| ¹H-NMR & ¹³C-NMR | While specific chemical shift data for this compound is not readily available in public literature, commercial suppliers confirm identity using ¹H-NMR (400 MHz) and ¹³C-NMR. | [2][11] |
| UV-Vis Spectroscopy | As a derivative of 4-hydroxycoumarin, it is expected to absorb in the UV region. Warfarin, its parent compound, has absorption maxima around 207, 272, 283, and 306 nm. | [6][12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Used for structural confirmation by commercial suppliers. | [11] |
Metabolic Pathway of this compound
This compound is a phase I metabolite of warfarin. The hydroxylation of the coumarin ring at the 8th position is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2C19, with a preference for the (R)-enantiomer of warfarin.[13]
Experimental Protocols
Analysis of this compound in Human Plasma by HPLC-MS/MS
This protocol is adapted from methodologies for the chiral separation and detection of warfarin and its metabolites.[8][14]
a. Sample Preparation (Protein Precipitation)
-
To 1 mL of plasma sample, add 700 µL of 1N sulfuric acid to acidify.
-
Add 3 mL of diethyl ether to extract the analytes. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase (e.g., acetonitrile/water mixture) for injection.
b. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 100 x 2.1 mm).[7]
-
Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.6) (Solvent A) and acetonitrile (Solvent B).
-
Gradient Example: 30% B (0–1 min), ramp to 50% B (at 6 min), ramp to 95% B (6.5–8.5 min), and return to 30% B (at 9 min).[7]
-
-
Flow Rate: 0.250 mL/min.[7]
-
Column Temperature: 50°C.[8]
-
Injection Volume: 10 µL.[8]
c. Mass Spectrometry Conditions
-
Mass Spectrometer: SCIEX API-2000 triple quadrupole or similar.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 323 → m/z 177.
-
Source Temperature: 350°C.[7]
-
Ion Spray Voltage: -4500 V.[7]
Experimental Workflow Diagram
References
- 1. This compound | C19H16O5 | CID 54697550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Hydroxy Warfarin | CAS Number 17834-04-7 [klivon.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, (R)- | C19H16O5 | CID 54744201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.klivon.com [dev.klivon.com]
- 12. researchgate.net [researchgate.net]
- 13. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
8-Hydroxywarfarin: A Comprehensive Technical Guide to its Role as a Metabolic Marker for CYP2C19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Warfarin, a cornerstone of oral anticoagulant therapy, exhibits significant interindividual variability in dose requirements and therapeutic response. This variability is largely attributed to genetic polymorphisms in enzymes responsible for its metabolism, primarily the cytochrome P450 (CYP) superfamily. While the role of CYP2C9 in metabolizing the more potent S-enantiomer of warfarin is well-established, the clinical significance of CYP2C19 has been a subject of ongoing investigation. This technical guide provides an in-depth analysis of 8-hydroxywarfarin as a specific metabolic marker for CYP2C19 activity. We will explore the fundamental biochemistry of warfarin metabolism, delve into the specific role of CYP2C19 in the formation of this compound, present quantitative data on its production, and provide detailed experimental protocols for its assessment. This guide aims to equip researchers and drug development professionals with the critical knowledge to leverage this compound as a tool in pharmacogenetic studies and clinical drug development.
Introduction: The Complexity of Warfarin Metabolism
Warfarin is administered as a racemic mixture of R- and S-enantiomers, each following distinct metabolic pathways. The S-enantiomer, which is 3 to 5 times more potent than the R-enantiomer, is primarily metabolized by CYP2C9 to 7-hydroxywarfarin.[1][2] The metabolism of R-warfarin is more complex, involving multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2C19, which produce a variety of hydroxylated metabolites.[1][3][4] Understanding the specific contributions of these enzymes is crucial for predicting an individual's response to warfarin therapy and for identifying potential drug-drug interactions.
CYP2C19 and the Formation of this compound
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific roles of different P450 isoforms in warfarin metabolism. Research has demonstrated that CYP2C19 is capable of metabolizing both R- and S-warfarin, primarily producing 6-, 7-, and this compound.[3][5][6]
Crucially, the formation of R-8-hydroxywarfarin appears to be a unique and specific reaction catalyzed by CYP2C19.[3][5][6] While CYP1A2 also contributes to the formation of R-6- and R-7-hydroxywarfarin, R-8-hydroxywarfarin formation correlates strongly and specifically with CYP2C19 activity, as measured by S-mephenytoin hydroxylase activity.[3] This specificity makes R-8-hydroxywarfarin a promising biomarker for phenotyping CYP2C19 activity.
Warfarin Metabolic Pathway
The following diagram illustrates the major metabolic pathways of R- and S-warfarin, highlighting the key role of CYP2C19 in the formation of this compound.
Quantitative Analysis of this compound Formation
The formation of warfarin metabolites can be quantified using various analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its high sensitivity and specificity.[1] The following tables summarize key quantitative data from in vitro studies on the metabolism of warfarin by CYP2C19.
Table 1: Kinetic Parameters of R-Warfarin Metabolism by Recombinant CYP2C19
| Metabolite | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (μL/min/nmol P450) |
| R-6-hydroxywarfarin | 0.08 ± 0.01 | 35 ± 10 | 2.3 |
| R-7-hydroxywarfarin | 0.12 ± 0.01 | 30 ± 7 | 4.0 |
| R-8-hydroxywarfarin | 0.04 ± 0.01 | 29 ± 11 | 1.4 |
| R-4'-hydroxywarfarin | 0.04 ± 0.01 | 68 ± 26 | 0.6 |
| Data adapted from Kim et al. (2012).[3] |
Table 2: Kinetic Parameters of S-Warfarin Metabolism by Recombinant CYP2C19
| Metabolite | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (μL/min/nmol P450) |
| S-6-hydroxywarfarin | 0.04 ± 0.01 | 54 ± 15 | 0.7 |
| S-7-hydroxywarfarin | 0.06 ± 0.01 | 48 ± 12 | 1.3 |
| S-8-hydroxywarfarin | 0.02 ± 0.01 | 25 ± 10 | 0.8 |
| S-4'-hydroxywarfarin | 0.01 ± 0.01 | 110 ± 40 | 0.1 |
| Data adapted from Kim et al. (2012).[3] |
These data indicate that while CYP2C19 can metabolize both enantiomers, it exhibits different efficiencies for the formation of various hydroxywarfarins. Notably, the formation of R-8-hydroxywarfarin is a distinct and measurable event.
Impact of CYP2C19 Genetic Polymorphisms
Genetic variations in the CYP2C19 gene can lead to different enzyme activity levels, categorized as poor, intermediate, extensive, and ultrarapid metabolizers. These polymorphisms have been shown to influence the pharmacokinetics of R-warfarin. For instance, individuals who are poor metabolizers (PMs) of CYP2C19 have a significantly greater area under the plasma concentration-time curve (AUC) and a longer elimination half-life for R-warfarin compared to extensive metabolizers (EMs).[7][8] Some studies have also associated certain CYP2C19 single nucleotide polymorphisms (SNPs), such as rs4986893 and rs3814637, with a need for reduced warfarin maintenance doses.[9][10] However, the clinical impact on the international normalized ratio (INR) is not always significant, likely due to the lower potency of R-warfarin compared to S-warfarin.[7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the assessment of this compound as a CYP2C19 metabolic marker.
In Vitro Metabolism of Warfarin using Human Liver Microsomes
This protocol is designed to assess the formation of hydroxywarfarin metabolites from R- and S-warfarin in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
R- and S-warfarin
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., warfarin-d5)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.25 mg/mL final concentration) and R- or S-warfarin (at various concentrations to determine kinetics) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the tubes vigorously to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[11]
-
Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of warfarin and its hydroxy-metabolites.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the sensitive and selective quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phase A: e.g., 10 mM ammonium acetate in water, pH 4.6
-
Mobile phase B: e.g., Acetonitrile
-
This compound analytical standard
-
Internal standard (e.g., warfarin-d5)
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with mobile phase A and B. A typical gradient might start at 30% B, increase to 95% B, and then return to initial conditions.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 323.1 → 177.0
-
Warfarin-d5 (IS): m/z 312.2 → 255.1
-
-
Source Temperature: 350°C
-
Ion Spray Voltage: -4500 V
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte (this compound) to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the this compound standard.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro study investigating this compound formation.
Conclusion and Future Directions
This compound, particularly the R-enantiomer, has emerged as a specific and reliable metabolic marker for CYP2C19 activity. Its unique formation by this enzyme provides a valuable tool for researchers and clinicians to phenotype individuals and to better understand the role of CYP2C19 in drug metabolism. While the direct clinical impact of altered R-warfarin metabolism on anticoagulation may be less pronounced than that of S-warfarin, the ability to selectively probe CYP2C19 activity has significant implications for:
-
Pharmacogenetic studies: Clarifying the role of CYP2C19 polymorphisms in the disposition of various drugs metabolized by this enzyme.
-
Drug development: Assessing the potential for new chemical entities to inhibit or induce CYP2C19, thereby predicting potential drug-drug interactions.
-
Personalized medicine: Although not yet standard practice, phenotyping CYP2C19 activity using markers like this compound could contribute to a more comprehensive understanding of an individual's metabolic capacity, aiding in the optimization of therapies involving CYP2C19 substrates.
Future research should focus on further validating the use of this compound as a CYP2C19 biomarker in larger clinical studies and exploring its utility in predicting adverse drug reactions and optimizing drug dosing for a wider range of medications.
References
- 1. benchchem.com [benchchem.com]
- 2. Implications of cytochrome P450 2C9 polymorphism on warfarin metabolism and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of CYP2C19 genotypes on the pharmacokinetics of warfarin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of cytochrome P2C19 in R-warfarin pharmacokinetics and its interaction with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Impact of CYP2C19 gene polymorphisms on warfarin dose requirement: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Metabolism of R-Warfarin to 8-Hydroxywarfarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of R-warfarin, with a specific focus on its hydroxylation to 8-hydroxywarfarin. Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers, each exhibiting distinct metabolic pathways and potencies. A thorough understanding of the enzymatic processes governing the metabolism of each enantiomer is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and developing safer anticoagulant therapies. This document details the key cytochrome P450 (CYP) enzymes responsible for 8-hydroxylation of R-warfarin, presents quantitative kinetic data, outlines detailed experimental protocols for studying this metabolic pathway, and provides visual representations of the core concepts.
Enzymatic Basis of R-Warfarin 8-Hydroxylation
The in vitro metabolism of R-warfarin to this compound is primarily catalyzed by two key cytochrome P450 enzymes: CYP1A2 and CYP2C19.[1][2][3] While other CYP enzymes, such as CYP3A4, are involved in the overall metabolism of R-warfarin to other hydroxylated metabolites like 10-hydroxywarfarin, CYP1A2 and CYP2C19 are the principal contributors to the formation of this compound.[1][4][5][6] Studies using recombinant CYP enzymes and human liver microsomes (HLMs) have elucidated the relative contributions and kinetic properties of these enzymes.[2][7][8]
Notably, R-8-hydroxywarfarin formation has been suggested as a potential biomarker for CYP2C19 activity, as this pathway appears to be unique to this enzyme under certain conditions.[7][9][10] Correlation studies with human liver microsomes have shown a strong relationship between the rate of R-8-hydroxywarfarin formation and CYP2C19 activity.[7][10]
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the formation of this compound from R-warfarin have been characterized using in vitro systems with both recombinant CYP enzymes and human liver microsomes. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) values provide a quantitative measure of enzyme affinity and catalytic efficiency.
| Enzyme | System | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol P450) | Metabolic Efficiency (Vmax/Km) | Reference |
| CYP2C19 | Recombinant | Comparable to R-6 and R-7-hydroxywarfarin formation | Slower rate compared to R-7-hydroxywarfarin formation | Equal to R-6-hydroxywarfarin formation | [7] |
| CYP2C19 (high-affinity) | Human Liver Microsomes (furafylline-pretreated) | 289 - 395 | Not explicitly stated | Not explicitly stated | [2] |
| CYP1A2 (low-affinity) | Human Liver Microsomes | ~1500 | Not explicitly stated | Not explicitly stated | [2] |
| CYP1A2 | cDNA-expressed | 1.4 mM (1400 µM) | Not explicitly stated | Not explicitly stated | [8] |
| CYP1A1 | cDNA-expressed | 1.2 mM (1200 µM) | Not explicitly stated | Not explicitly stated | [8] |
Note: Direct comparison of Vmax values across different studies and systems (recombinant vs. HLM) should be done with caution due to variations in protein concentration and experimental conditions. The metabolic efficiency (Vmax/Km) provides a more standardized measure for comparing enzyme performance.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of R-warfarin to this compound using human liver microsomes.
Materials and Reagents
-
R-Warfarin
-
This compound standard
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Internal standard for HPLC analysis (e.g., another warfarin derivative not endogenously formed)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.2-1.0 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding R-warfarin (substrate) at various concentrations (e.g., spanning the expected Km value, from low µM to mM range) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2:1 or 3:1 volume ratio to the incubation mixture). This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the substrate and metabolites, for subsequent analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The separation and quantification of R-warfarin and this compound are typically achieved using reverse-phase HPLC coupled with a suitable detector (e.g., UV or fluorescence).
-
Chromatographic Column: A C18 column is commonly used. For separating enantiomers, a chiral column such as ChiraDex or Chiralcel OD-RH is necessary.[11][12]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[12]
-
Detection: Detection can be performed using a UV detector at a wavelength where both warfarin and its metabolites have significant absorbance (e.g., ~310 nm). A fluorescence detector can offer higher sensitivity and selectivity, with excitation and emission wavelengths around 310 nm and 350-400 nm, respectively.[11][12]
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with known concentrations of the this compound standard. An internal standard is recommended to correct for variations in sample preparation and injection volume.
Visualizations
Metabolic Pathway of R-Warfarin
References
- 1. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Three CYP3A Isoforms to Metabolism of R- and S-Wa...: Ingenta Connect [ingentaconnect.com]
- 5. Contribution of three CYP3A isoforms to metabolism of R- and S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of 8-Hydroxywarfarin Formation by Cytochrome P450: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic formation of 8-hydroxywarfarin, a significant metabolite of the widely prescribed anticoagulant, warfarin. The focus is on the mechanism mediated by the cytochrome P450 (CYP) superfamily of enzymes, detailing the specific isozymes involved, their kinetic parameters, and the experimental methodologies used for their characterization. This document aims to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, as well as professionals involved in drug development and clinical pharmacology.
Introduction to Warfarin Metabolism and the Significance of 8-Hydroxylation
Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent as a vitamin K antagonist.[1] The metabolism of warfarin is complex and stereoselective, primarily occurring in the liver through oxidation reactions catalyzed by cytochrome P450 enzymes.[2][3] This metabolic clearance is a critical determinant of the drug's anticoagulant effect and contributes to the large inter-individual variability in dose requirements.
Hydroxylation is a major metabolic pathway for both enantiomers, leading to the formation of several hydroxylated metabolites, including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin.[4] The formation of this compound is a notable pathway, particularly for the (R)-enantiomer. Understanding the specific CYP isozymes responsible for 8-hydroxylation and their enzymatic kinetics is crucial for predicting and managing drug-drug interactions and for understanding the impact of genetic polymorphisms on warfarin therapy.[5][6]
Cytochrome P450 Isozymes in this compound Formation
The 8-hydroxylation of warfarin is primarily attributed to the activity of specific cytochrome P450 isozymes, with a clear distinction in substrate preference for the (R)- and (S)-enantiomers.
(R)-Warfarin 8-Hydroxylation:
The formation of (R)-8-hydroxywarfarin is predominantly catalyzed by CYP1A2 and CYP2C19 .[2][3][7] Kinetic studies have demonstrated the involvement of both a low-affinity and a high-affinity enzyme in human liver microsomes.[7] The low-affinity component has been identified as CYP1A2, while the high-affinity enzyme is CYP2C19.[7] In fact, (R)-8-hydroxywarfarin formation is considered a new metabolic marker for CYP2C19 activity.[7] While CYP1A1 can also catalyze the 8-hydroxylation of (R)-warfarin, CYP1A2 exhibits strong regioselectivity for 6-hydroxylation over 8-hydroxylation.[8]
(S)-Warfarin 8-Hydroxylation:
The 8-hydroxylation of the more potent (S)-enantiomer is a minor metabolic pathway.[9] While CYP2C9 is the primary enzyme responsible for the metabolism of (S)-warfarin, this is mainly through 7-hydroxylation.[1][10] However, minor contributions to the formation of (S)-8-hydroxywarfarin by enzymes such as CYP2C19 have been suggested, particularly when CYP2C9 activity is compromised.[9][11]
Quantitative Data on this compound Formation
The following table summarizes the key kinetic parameters for the formation of this compound by different cytochrome P450 isozymes.
| Warfarin Enantiomer | Cytochrome P450 Isozyme | Km (μM) | Vmax (pmol/min/nmol P450) | Notes |
| (R)-Warfarin | CYP1A2 | ~1500 | Not specified | Low-affinity enzyme.[7] |
| (R)-Warfarin | CYP2C19 | 330 | Not specified | High-affinity enzyme.[7] |
| (R)-Warfarin | CYP2C19 (recombinant) | 289-395 | Not specified | Km values from studies with pre-treated human liver microsomes.[7][11] |
| (R)-Warfarin | CYP1A1 (cDNA-expressed) | 1200 | Not specified | [8] |
| (R)-Warfarin | CYP1A2 (cDNA-expressed) | 1400 | Not specified | [8] |
Mechanism of Catalysis and Active Site Interactions
The formation of this compound by cytochrome P450 enzymes follows the general catalytic cycle of P450-mediated hydroxylation. This involves the binding of the warfarin substrate to the active site of the enzyme, followed by the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the 8-position of the warfarin molecule.
The crystal structure of human CYP2C9 in complex with warfarin has provided insights into the binding interactions.[12][13] Although CYP2C9 is not the primary enzyme for 8-hydroxylation, the structural data reveals a binding pocket that can accommodate the warfarin molecule and suggests that the enzyme may undergo conformational changes upon substrate binding.[12][13] Molecular docking studies have identified key amino acid residues, such as Phe100 and Ala103 in CYP2C9, that are important for the enzyme-substrate interaction.[14] It is hypothesized that the active site of CYP2C9 possesses both a π-stacking site for aromatic rings and an ionic binding site.[15] While the specific interactions governing 8-hydroxylation within CYP1A2 and CYP2C19 active sites are less well-defined structurally, it is the precise orientation of the bound warfarin enantiomer relative to the activated heme-oxygen species that determines the regioselectivity of the hydroxylation reaction.
Experimental Protocols
The investigation of this compound formation relies on a variety of in vitro experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to assess the metabolism of a compound by the mixed-function oxidase system present in the liver.
Objective: To determine the kinetics of this compound formation from (R)- and (S)-warfarin in a pooled human liver microsomal preparation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(R)-Warfarin and (S)-Warfarin
-
This compound analytical standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 1% formic acid (for quenching)
-
Internal standard (e.g., warfarin-d5)
Procedure:
-
Prepare a stock solution of warfarin enantiomers in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.1-0.5 mg/mL final protein concentration) and warfarin (at various concentrations) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture to precipitate proteins and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
Metabolism using cDNA-Expressed Cytochrome P450 Isozymes
This method allows for the determination of the specific contribution of individual P450 isozymes to the metabolism of a drug.
Objective: To identify the specific CYP isozymes responsible for this compound formation and to determine their kinetic parameters.
Materials:
-
Baculovirus-insect cell-expressed recombinant human CYP isozymes (e.g., CYP1A2, CYP2C19) co-expressed with NADPH-cytochrome P450 reductase.
-
The same reagents as in the HLM protocol.
Procedure:
-
The procedure is similar to the HLM protocol, with the substitution of HLMs with the specific recombinant CYP isozyme.
-
The concentration of the recombinant enzyme should be optimized for each isozyme.
-
By testing a panel of different CYP isozymes, the relative contribution of each to this compound formation can be determined.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for the sensitive and selective quantification of warfarin and its metabolites.[1][16]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18). For enantiomeric separation, a chiral column is necessary.[1][17]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[16][17]
-
MRM Transitions: Optimized for this compound and the internal standard. The precursor ion (Q1) and a specific product ion (Q3) are monitored.
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of this compound in the experimental samples is then determined from this calibration curve.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathway of warfarin to this compound.
Caption: A generalized experimental workflow for studying this compound formation.
Conclusion
The formation of this compound is a stereoselective process primarily involving the metabolism of (R)-warfarin by CYP1A2 and CYP2C19. The contribution of these enzymes, particularly the high-affinity activity of CYP2C19, is a critical factor in the overall disposition of (R)-warfarin. While 8-hydroxylation of (S)-warfarin is a minor pathway, it may become more relevant in individuals with compromised CYP2C9 activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuances of warfarin metabolism, with implications for personalized medicine and the development of safer anticoagulant therapies. A thorough understanding of these metabolic pathways is essential for predicting and mitigating adverse drug events and for optimizing therapeutic outcomes for patients receiving warfarin.
References
- 1. benchchem.com [benchchem.com]
- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human hepatic cytochrome P-450 composition as probed by in vitro microsomal metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of human cytochrome P450 2C9 with bound warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural forms of phenprocoumon and warfarin that are metabolized at the active site of CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative liquid chromatography/mass spectrometry/mass spectrometry warfarin assay for in vitro cytochrome P450 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of 8-Hydroxywarfarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolic fate of these enantiomers is complex and stereoselective, leading to a variety of hydroxylated metabolites. Among these, 8-hydroxywarfarin has garnered significant interest due to its formation through specific cytochrome P450 (CYP) pathways. Understanding the stereochemistry of this compound is crucial for a comprehensive grasp of warfarin's metabolism, potential drug-drug interactions, and the overall pharmacological profile of its metabolites. This technical guide provides a detailed overview of the stereochemistry of this compound, including its metabolic formation, analytical separation, and biological implications.
Metabolic Formation of this compound Stereoisomers
The formation of this compound is a stereoselective process, primarily originating from the metabolism of (R)-warfarin.[1][2] Two key cytochrome P450 enzymes have been identified as responsible for this biotransformation: CYP1A2 and CYP2C19.[1][2]
-
(R)-8-hydroxywarfarin: The 8-hydroxylation of (R)-warfarin is catalyzed by both CYP1A2 and CYP2C19, leading to the formation of (R)-8-hydroxywarfarin.[1][2] Kinetic studies have revealed that CYP2C19 acts as a high-affinity enzyme, while CYP1A2 is a low-affinity enzyme in this metabolic pathway.[1]
-
(S)-8-hydroxywarfarin: The formation of (S)-8-hydroxywarfarin from (S)-warfarin is a minor metabolic pathway.[2] Recombinant CYP2C19 has been shown to metabolize (S)-warfarin to (S)-8-hydroxywarfarin, among other hydroxylated products.[2][3]
The metabolic pathways leading to the formation of this compound are significant as they can be influenced by genetic polymorphisms in the involved CYP enzymes and by co-administered drugs that are inhibitors or inducers of these enzymes.
Quantitative Data on Metabolism and Enzyme Kinetics
The enzymatic formation of (R)-8-hydroxywarfarin has been characterized by Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the enzymes involved.
| Enzyme | Substrate | Metabolite | Km (μM) |
| CYP1A2 | (R)-Warfarin | (R)-8-hydroxywarfarin | ~1500 (low affinity)[1] |
| CYP2C19 | (R)-Warfarin | (R)-8-hydroxywarfarin | 330 (high affinity)[1] |
Table 1: Michaelis-Menten constants (Km) for the formation of (R)-8-hydroxywarfarin.
Furthermore, racemic this compound has been shown to act as an inhibitor of CYP2C9, the primary enzyme responsible for the metabolism of the more potent (S)-warfarin. This feedback inhibition could have clinical implications for warfarin therapy.
| Inhibitor | Enzyme | Ki (μM) | Type of Inhibition |
| Racemic this compound | CYP2C9 | Intermediate affinity[4] | Mixed[4] |
Table 2: Inhibition constant (Ki) of racemic this compound on CYP2C9.
Experimental Protocols
Chiral Separation of this compound Enantiomers
The stereoselective analysis of this compound is essential for detailed pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance convergence chromatography (UPC²) with mass spectrometry are two powerful techniques for the chiral separation of warfarin and its hydroxylated metabolites.
HPLC-MS/MS Method
A common approach involves the use of a chiral stationary phase, such as a macrocyclic glycopeptide-based column.
-
Sample Preparation: Protein precipitation of plasma samples is a straightforward and effective method.[5]
-
Chromatographic Conditions:
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
UPC²-MS Method
Supercritical fluid chromatography offers a rapid and efficient alternative for chiral separations.
-
Chromatographic Conditions:
-
Column: ACQUITY UPC² Trefoil CEL1, 2.5 μm, 3.0 x 100 mm.
-
Mobile Phase: A gradient of carbon dioxide and a modifier such as methanol with an additive like ammonium formate.
-
Temperature: 10 °C.
-
-
Detection: Mass spectrometry.
Mandatory Visualizations
Caption: Metabolic pathways to this compound enantiomers.
Caption: Analytical workflow for chiral separation of this compound.
Biological Activity of this compound Stereoisomers
While warfarin's anticoagulant effect is well-established to be mediated through the inhibition of vitamin K epoxide reductase (VKOR), the pharmacological activity of its metabolites, including the this compound enantiomers, is generally considered to be significantly lower or inactive compared to the parent compound.[7] However, direct comparative studies on the anticoagulant potency of (R)- and (S)-8-hydroxywarfarin are limited.
The primary significance of this compound in a clinical context appears to be as a biomarker for the activity of specific CYP enzymes, particularly CYP2C19.[1] The formation of (R)-8-hydroxywarfarin can serve as a metabolic marker for the activity of this enzyme.[1]
Synthesis of this compound Stereoisomers
The availability of pure enantiomers of this compound is essential for their use as analytical standards and for conducting detailed pharmacological studies. While specific protocols for the de novo synthesis of this compound enantiomers are not widely published, two main strategies can be employed:
-
Enzymatic Synthesis: Incubation of the respective warfarin enantiomers with recombinant CYP enzymes (e.g., CYP1A2 or CYP2C19) can be used to produce the corresponding this compound enantiomers. This method offers high stereoselectivity.[8]
-
Preparative Chiral Chromatography: Racemic this compound can be synthesized and subsequently resolved into its individual enantiomers using preparative chiral chromatography techniques, such as preparative supercritical fluid chromatography (SFC).[9][10][11] This method allows for the isolation of larger quantities of the pure enantiomers.
Signaling Pathways and Off-Target Effects
Currently, there is a lack of specific information regarding distinct signaling pathways that are directly modulated by the individual enantiomers of this compound. The off-target effects of warfarin itself are an area of active research, with some studies suggesting effects on vascular calcification and inflammation.[12] However, it is not yet clear to what extent its metabolites, including this compound, contribute to these effects. Further research is needed to elucidate any potential off-target activities and signaling pathways associated with the stereoisomers of this compound.
Conclusion
The stereochemistry of this compound is a critical aspect of understanding the overall metabolic profile of warfarin. The formation of (R)- and (S)-8-hydroxywarfarin is stereoselective, with the (R)-enantiomer being the predominant form produced in humans via CYP1A2 and CYP2C19. While analytical methods for their chiral separation are well-established, a comprehensive understanding of the distinct biological activities and potential signaling pathways of each enantiomer is still an emerging area of research. For drug development professionals, the stereoselective metabolism to this compound underscores the importance of considering the complete metabolic fate of chiral drugs and the potential for metabolites to serve as biomarkers for enzyme activity. Further investigation into the pharmacological profiles of individual this compound enantiomers is warranted to fully characterize their contribution, if any, to the overall effects of warfarin therapy.
References
- 1. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. jascoinc.com [jascoinc.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Preparative supercritical fluid chromatography: A powerful tool for chiral separations [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 8-Hydroxywarfarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxywarfarin is a significant metabolite of the widely prescribed anticoagulant, warfarin. As a key product of Phase I metabolism, primarily of the R-enantiomer of warfarin, its biological activities extend beyond being a simple breakdown product. This technical guide provides a comprehensive overview of the formation, further metabolism, and notable biological effects of this compound, with a focus on its role in drug-drug interactions and its potential as a biomarker. While generally considered to possess less anticoagulant activity than its parent compound, its impact on the metabolic pathways of warfarin underscores its clinical relevance.
Formation of this compound
This compound is predominantly formed from the R-enantiomer of warfarin through hydroxylation reactions catalyzed by specific cytochrome P450 (CYP) enzymes. The primary enzymes responsible for this biotransformation are CYP1A2 and CYP2C19.[1][2] Kinetic studies have identified both a low-affinity and a high-affinity enzyme involved in its formation, corresponding to CYP1A2 and CYP2C19, respectively.[3] The formation of (R)-8-hydroxywarfarin is considered a unique metabolic marker for CYP2C19 activity.[4]
Metabolic Pathway of R-Warfarin to this compound
Biological Activity of this compound
The primary biological activity of this compound lies in its ability to inhibit CYP2C9, the principal enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin.[5][6] This inhibition is competitive in nature and can lead to a feedback mechanism where the accumulation of warfarin metabolites can impede the clearance of the active drug, potentially altering its anticoagulant effect.
Direct Anticoagulant Activity
The direct anticoagulant activity of this compound, through inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), is not well-quantified in the reviewed scientific literature. While warfarin's mechanism of action is the direct inhibition of VKORC1, its hydroxylated metabolites are generally considered to have significantly less intrinsic anticoagulant activity.[7] Studies have focused more on the impact of these metabolites on the pharmacokinetics of warfarin itself rather than their direct effects on the coagulation cascade.
Inhibition of S-Warfarin Metabolism
This compound acts as a competitive inhibitor of CYP2C9, the enzyme that metabolizes S-warfarin to the inactive 7-hydroxy-S-warfarin. This inhibitory action can lead to elevated plasma levels of the more potent S-warfarin, thereby potentiating its anticoagulant effect. This interaction is a key consideration in understanding the overall pharmacological profile of warfarin and potential drug-drug interactions.[5]
Inhibitory Pathway of S-Warfarin Metabolism
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Parameter | Enzyme | Value | Reference |
| IC50 | CYP2C9 | Intermediate affinity (relative to other hydroxywarfarins) | [5] |
| Ki | CYP2C9 | ~3-fold above the Km for S-warfarin | [5] |
| KM (for formation) | CYP1A2 | ~1.5 mM (Low affinity) | [3] |
| KM (for formation) | CYP2C19 | 330 µM (High affinity) | [3] |
Table 1: Quantitative Inhibition and Formation Data for this compound
Further Metabolism: Glucuronidation
This compound undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been identified as being involved in the glucuronidation of this compound.[7] This metabolic step is crucial for the clearance of this compound and can influence its overall plasma concentration and, consequently, its inhibitory effects on CYP2C9.
Glucuronidation Pathway of this compound
Experimental Protocols
Determination of CYP2C9 Inhibition by this compound
A common method to assess the inhibitory potential of this compound on CYP2C9 activity involves using recombinant human CYP2C9 enzymes and a fluorescent probe substrate.
Workflow for CYP2C9 Inhibition Assay
Key Steps:
-
Incubation: Recombinant human CYP2C9 is incubated with a buffer, a cofactor system (NADPH regenerating system), and varying concentrations of this compound.
-
Reaction Initiation: The reaction is started by the addition of a CYP2C9-specific substrate that produces a fluorescent signal upon metabolism.
-
Detection: The fluorescence is measured over time to determine the rate of the enzymatic reaction.
-
Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 (the concentration of inhibitor that causes 50% inhibition) and the Ki (the inhibition constant).
Conclusion
This compound, a primary metabolite of R-warfarin, exhibits significant biological activity, most notably as a competitive inhibitor of CYP2C9. This inhibitory action can modulate the metabolism of the more potent S-warfarin, highlighting the complex interplay of warfarin metabolism and its overall anticoagulant effect. While its direct anticoagulant activity appears to be minimal compared to the parent drug, its role in metabolic feedback inhibition is a critical consideration for researchers and clinicians in the field of drug development and personalized medicine. Further research is warranted to precisely quantify the direct anticoagulant effects of this compound to fully elucidate its complete pharmacological profile. The formation of this compound also serves as a valuable in vitro biomarker for CYP2C19 activity, aiding in pharmacogenetic studies.
References
- 1. Effect of warfarin on prothrombin synthesis and secretion in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of warfarin at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsparkles.com [medsparkles.com]
- 4. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting multiple enzymes in vitamin K metabolism for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 8-Hydroxywarfarin in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic window, necessitating careful therapeutic drug monitoring.[1][2] It is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer exhibiting greater potency.[2] Warfarin undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites.[2][3] 8-Hydroxywarfarin is a metabolite of R-warfarin, formed through the action of CYP1A2 and CYP2C19.[2][4][5] The quantification of warfarin and its metabolites, such as this compound, in human plasma is crucial for pharmacokinetic studies, understanding drug-drug interactions, and personalizing patient dosage.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these analytes in complex biological matrices like human plasma.[2] This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust LC-MS/MS method.
Metabolic Pathway of Warfarin
Warfarin's metabolism is complex, involving multiple CYP enzymes that produce various hydroxylated metabolites. The simplified metabolic pathway leading to the formation of this compound is illustrated below. Understanding these pathways is critical for identifying the relevant analytes for quantitative analysis.
Caption: Simplified metabolic pathway of R-warfarin to this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting warfarin and its metabolites from plasma.[2]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
This compound analytical standard
-
Warfarin-d5 (Internal Standard, IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Prepare a stock solution of this compound and warfarin-d5 in DMSO.[1] Working standard mixtures are prepared by diluting the stock solutions.[1]
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add the internal standard (e.g., 30 nM warfarin-d5).[1]
-
Add 400 µL of a methanol-water mixture (7:1, v/v) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 10 seconds.[1]
-
Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[1]
-
Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v).[1]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Chiral HPLC Column (e.g., for separation of warfarin enantiomers and metabolites)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 50°C[1] |
| Autosampler Temperature | 6°C[1] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1] |
| Capillary Voltage | 0.50 kV[1] |
| Source Temperature | Not specified, but desolvation temperature is 500°C[1] |
| Desolvation Gas Flow | 1000 L/h[1] |
| Cone Gas Flow | 150 L/h[1] |
| Nebulizer Gas Flow | 7.0 bar[1] |
MRM Transitions:
The following table lists the optimized MRM transitions for this compound and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 323.1 | 177.0[1][6] |
| Warfarin-d5 (IS) | 312.2 | 255.1[1][6] |
Quantitative Data Summary
The method should be validated for linearity, precision, accuracy, recovery, and matrix effect to ensure reliable and reproducible results. The following table summarizes typical performance data based on published methods.
| Parameter | This compound |
| Linearity Range | 1.00–800 ng/mL (for general hydroxywarfarins)[7] |
| Lower Limit of Quantification (LLOQ) | 0.1 nM (~0.04 ng/mL) for S-7-hydroxywarfarin and (9R;10S)-10-hydroxywarfarin[1][6] |
| Intra-day Precision (%CV) | Satisfactory[1][6] |
| Inter-day Precision (%CV) | Satisfactory[1][6] |
| Accuracy | Satisfactory[1][6] |
| Recovery | 82.9 – 96.9% (for general analytes)[1][6] |
| Matrix Effect | No significant matrix effect observed in some studies[7] |
Experimental Workflow
The overall analytical process from sample receipt to data analysis is depicted in the workflow diagram below.
Caption: Step-by-step workflow for this compound quantification.
Conclusion
This application note details a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the robust chromatographic method make it suitable for routine therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction research in a drug development setting. The method meets typical validation requirements for linearity, precision, and accuracy, ensuring reliable and reproducible results.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of enzyme kinetics of warfarin analyzed by LC-MS/MS QTrap and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 8-Hydroxywarfarin in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index.[1] It is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites, including 8-hydroxywarfarin.[2][3] The quantification of these metabolites in urine is crucial for understanding warfarin's pharmacokinetics, metabolism, and for investigating drug-drug interactions. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine samples, suitable for clinical and pharmacological research.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS), warfarin-d5, from the urine matrix. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.
Materials and Methods
3.1 Reagents and Chemicals
-
This compound reference standard
-
Warfarin-d5 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Drug-free human urine
3.2 Instrumentation
-
Agilent 1290 Infinity II LC System or equivalent
-
Agilent Ultivo Triple Quadrupole LC/MS or equivalent[4]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
3.3 Preparation of Standards and Quality Control Samples Stock solutions of this compound and warfarin-d5 (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.
Experimental Protocol
4.1 Sample Preparation
-
Pipette 500 µL of urine sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (warfarin-d5).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer the solution to an autosampler vial for analysis.
4.2 LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[8] |
| MRM Transitions | This compound: m/z 323.1 → 177.0 (Quantifier), 323.1 → 121.0 (Qualifier) |
| Warfarin-d5 (IS): m/z 312.1 → 166.0 | |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Note: MS parameters such as collision energy and fragmentor voltage should be optimized for the specific instrument used.
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation.[9][10][11] The key performance characteristics are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] |
| Limit of Detection (LOD) | 0.25 ng/mL[2] |
| Accuracy (% Recovery) | 92% - 105% |
| Precision (%RSD) | Intra-day: < 8%, Inter-day: < 10% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound in urine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. This validated protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving warfarin.
References
- 1. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP1A2 Inhibition Studies Using 8-Hydroxywarfarin as a Probe Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a key enzyme in the metabolism of numerous clinically important drugs and xenobiotics. Assessing the potential of new chemical entities (NCEs) to inhibit CYP1A2 is a critical step in drug development to predict and avoid potential drug-drug interactions (DDIs). R-warfarin, an enantiomer of the widely used anticoagulant, is metabolized by CYP1A2 to form 8-hydroxywarfarin.[1] This metabolic pathway can be utilized as a specific probe to evaluate the inhibitory potential of compounds against CYP1A2. This document provides detailed application notes and protocols for conducting in vitro CYP1A2 inhibition studies using the formation of this compound as the endpoint.
Principle of the Assay
The assay quantifies the activity of CYP1A2 by measuring the rate of formation of this compound from the substrate, R-warfarin, in the presence of human liver microsomes. The inhibitory potential of a test compound is determined by measuring the reduction in this compound formation at various concentrations of the compound. The half-maximal inhibitory concentration (IC50) is then calculated to quantify the inhibitory potency.
It is important to note that R-warfarin is also metabolized to this compound by CYP2C19. However, CYP1A2 exhibits low affinity (Km ≈ 1.5 mM) for this reaction, whereas CYP2C19 has a high affinity (Km ≈ 330 µM).[2] To selectively measure CYP1A2 activity, a high concentration of R-warfarin is used, which saturates the high-affinity CYP2C19, making the measured activity predominantly attributable to the low-affinity CYP1A2.
Metabolic Pathway of R-Warfarin
The following diagram illustrates the primary metabolic pathways of R-warfarin, highlighting the formation of this compound by CYP1A2.
Experimental Protocols
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
R-Warfarin
-
This compound (analytical standard)
-
Test compound (inhibitor)
-
Positive control inhibitors: Furafylline, Fluvoxamine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid
-
Internal standard (IS) for LC-MS/MS analysis (e.g., deuterated this compound or a structurally similar compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
In Vitro Incubation Protocol
The following is a general protocol for a CYP1A2 inhibition assay.[3] Optimization of microsomal protein concentration, R-warfarin concentration, and incubation time is recommended to ensure linear metabolite formation.
-
Preparation of Reagents:
-
Prepare a stock solution of R-warfarin in a suitable solvent (e.g., methanol or DMSO). The final solvent concentration in the incubation should be kept low (typically ≤ 1%).
-
Prepare stock solutions of the test compound and positive controls at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
On a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Test compound or positive control at desired concentrations (or vehicle for control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Add R-warfarin to each well to initiate the metabolic reaction. To selectively measure CYP1A2, a final concentration of R-warfarin in the range of 1-2 mM is recommended.[4]
-
Immediately after adding R-warfarin, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) with gentle shaking. The incubation time should be within the linear range of this compound formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 10-15 minutes at a high speed (e.g., 3000 x g) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analytical Protocol (LC-MS/MS)
Quantification of this compound is typically performed using a validated LC-MS/MS method.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. A common transition for hydroxywarfarins is m/z 323.1 → 177.0.
-
Data Analysis and Presentation
The concentration of this compound in each sample is determined from a standard curve. The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Rate of formation with inhibitor / Rate of formation without inhibitor)] * 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the percent inhibition versus inhibitor concentration data to a suitable nonlinear regression model.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | R-Warfarin | |
| Metabolite | This compound | |
| Enzyme | CYP1A2 | |
| Km for this compound formation (CYP1A2) | ~1.5 mM | [2] |
| Km for this compound formation (CYP2C19) | ~330 µM | [2] |
| Positive Control Inhibitor | Furafylline | |
| Furafylline IC50 (Phenacetin O-deethylation) | 0.07 µM | [5][6][7] |
| Positive Control Inhibitor | Fluvoxamine | |
| Fluvoxamine Ki (Phenacetin O-deethylation) | 0.12 - 0.24 µM | [8][9] |
Experimental Workflow Diagram
Conclusion
The use of this compound formation as a probe for CYP1A2 activity provides a valuable tool for in vitro drug-drug interaction studies. By carefully selecting the substrate concentration to favor CYP1A2-mediated metabolism and employing a sensitive analytical method such as LC-MS/MS, researchers can obtain reliable and reproducible data on the inhibitory potential of new chemical entities. This information is crucial for making informed decisions during the drug development process and for ensuring the safety and efficacy of new therapeutic agents.
References
- 1. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Hydroxywarfarin in Drug-Drug Interaction Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed anticoagulant, undergoes complex metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The formation of its various hydroxylated metabolites serves as a valuable tool for in vitro drug-drug interaction (DDI) screening. 8-Hydroxywarfarin, a metabolite of warfarin, is particularly useful as a probe for the activity of specific CYP isoforms, namely CYP1A2 and CYP2C19.[1][2][3][4][5] Monitoring the formation of this compound from its parent compound, R-warfarin, in the presence of a new chemical entity (NCE) can effectively identify potential inhibitory or inductive interactions with these key drug-metabolizing enzymes. This application note provides detailed protocols and data interpretation guidelines for utilizing this compound in DDI screening.
R-warfarin is metabolized to 6- and this compound primarily by CYP1A2.[4][5] Additionally, CYP2C19 has been identified as a high-affinity enzyme responsible for the formation of (R)-8-hydroxywarfarin.[2][3] This makes the quantification of this compound a sensitive marker for the activity of both CYP1A2 and CYP2C19.[2][3][6] By measuring the alteration in the rate of this compound formation, researchers can assess the DDI potential of a test compound.
Key Applications
-
CYP1A2 and CYP2C19 Inhibition Screening: Quantifying the decrease in this compound formation in the presence of a test compound to determine its inhibitory potential against CYP1A2 and CYP2C19.
-
CYP1A2 and CYP2C19 Induction Screening: Assessing the increase in this compound production after pre-incubation of hepatocytes with a test compound to evaluate its inductive effect on these enzymes.
-
Reaction Phenotyping: Identifying the primary CYP isoforms responsible for the metabolism of a new drug candidate by observing its effect on this compound formation.
Data Presentation
Table 1: Kinetic Parameters for R-Warfarin 8-Hydroxylation
| Enzyme | Km (μM) | Reference |
| CYP1A1 (cDNA-expressed) | 1200 | [1] |
| CYP1A2 (cDNA-expressed) | 1400 | [1] |
| CYP2C19 (high-affinity) | 330 | [2] |
| CYP1A2 (low-affinity) | ~1500 | [2] |
Table 2: Inhibition of R-Warfarin 8-Hydroxylation
| Inhibitor | Inhibited Enzyme | Ki (μM) | Reference |
| (S)-Mephenytoin | CYP2C19 | 58-62 | [2] |
| Tranylcypromine | CYP2C19 | 8.8 ± 2.5 | [2] |
| Fluconazole | CYP2C19 | 2 | [2] |
Table 3: Inhibitory Potential of Hydroxywarfarin Metabolites on CYP2C9
| Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
| This compound | Intermediate Affinity | ~3-fold above S-warfarin Km | Mixed | [7] |
| 10-Hydroxywarfarin | Lowest | - | Competitive | [7] |
| 4'-Hydroxywarfarin | Intermediate Affinity | ~3-fold above S-warfarin Km | Mixed | [7] |
| 7-Hydroxywarfarin | ~8-fold higher than warfarin | 8.5-fold higher than S-warfarin Km | Competitive | [7] |
| 6-Hydroxywarfarin | Highest | ~32-fold higher than S-7-hydroxywarfarin Km | Competitive | [7] |
Signaling and Metabolic Pathways
Caption: Metabolic pathways of R- and S-warfarin to major hydroxy-metabolites.
Experimental Protocols
In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol outlines the procedure to assess the inhibitory potential of a test compound on CYP1A2 and CYP2C19 activity by measuring the formation of this compound from R-warfarin.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
R-Warfarin
-
Test Compound (NCE)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal Standard (e.g., warfarin-d5) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaking water bath
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs on ice.
-
Prepare a stock solution of R-warfarin in a suitable solvent (e.g., methanol).
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, prepare the incubation mixtures (final volume of 200 µL) containing:
-
Include a positive control inhibitor (e.g., fluvoxamine for CYP1A2, tranylcypromine for CYP2C19).[2]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.[10]
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the plate at 37°C with gentle agitation for a predetermined linear time (e.g., 15-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
-
Sample Processing:
-
LC-MS/MS Analysis:
Data Analysis:
-
Calculate the rate of this compound formation in the presence and absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Caption: Experimental workflow for in vitro CYP inhibition screening.
Conclusion
The measurement of this compound formation from R-warfarin is a robust and specific method for screening the DDI potential of new chemical entities with CYP1A2 and CYP2C19. The detailed protocols and data provided in this application note serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By employing these methods, potential drug-drug interactions can be identified early in the drug development process, contributing to the development of safer and more effective medicines.
References
- 1. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative liquid chromatography/mass spectrometry/mass spectrometry warfarin assay for in vitro cytochrome P450 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Kinetics of 8-Hydroxywarfarin Formation in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of hydroxylated metabolites is a critical step in its clearance and can be a source of significant interindividual variability in drug response and potential drug-drug interactions. 8-hydroxywarfarin is one of the metabolites formed from the R-enantiomer of warfarin. Understanding the enzyme kinetics of this compound formation in human liver microsomes (HLMs) is crucial for predicting its metabolic fate and assessing the impact of genetic polymorphisms and co-administered drugs on warfarin therapy.
This document provides a detailed overview of the enzyme kinetics of this compound formation, a comprehensive experimental protocol for its characterization in vitro, and visualizations of the metabolic pathway and experimental workflow.
Data Presentation
The formation of (R)-8-hydroxywarfarin in human liver microsomes is primarily catalyzed by two cytochrome P450 isoforms: CYP2C19, which acts as a high-affinity enzyme, and CYP1A2, which functions as a low-affinity enzyme.[1] The following tables summarize the available quantitative kinetic data for these enzymes.
Table 1: Enzyme Kinetics of (R)-8-Hydroxywarfarin Formation by CYP2C19 in Human Liver Microsomes
| Parameter | Value | Enzyme Source | Notes |
| Km (µM) | ~330 | Human Liver Microsomes | High-affinity enzyme.[1] |
| Vmax | Not explicitly reported in HLM | - | Vmax values are often dependent on the specific microsomal batch and experimental conditions. |
| CLint (Vmax/Km) | Not calculated | - | Cannot be accurately calculated without a corresponding Vmax value in HLM. |
Table 2: Enzyme Kinetics of (R)-8-Hydroxywarfarin Formation by CYP1A2 in Human Liver Microsomes
| Parameter | Value | Enzyme Source | Notes |
| Km (mM) | ~1.5 | Human Liver Microsomes | Low-affinity enzyme.[1] |
| Vmax | Not explicitly reported in HLM | - | Vmax values are often dependent on the specific microsomal batch and experimental conditions. |
| CLint (Vmax/Km) | Not calculated | - | Cannot be accurately calculated without a corresponding Vmax value in HLM. |
Table 3: Kinetic Parameters of (R)-8-Hydroxywarfarin Formation by Recombinant Human CYP Enzymes
| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | CLint (µL/min/nmol P450) |
| CYP2C19 | 15.8 ± 2.6 | 0.023 ± 0.001 | 1.46 |
| CYP1A2 | 1400 | Not Reported | Not Reported |
| CYP1A1 | 1200 | Not Reported | Not Reported |
Note: Data from recombinant enzymes can differ from that observed in pooled human liver microsomes due to variations in the lipid environment and the presence of other interacting proteins.
Experimental Protocols
This section outlines a detailed methodology for determining the enzyme kinetics of this compound formation in human liver microsomes.
Objective:
To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from R-warfarin in pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
R-Warfarin
-
This compound analytical standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Ice-cold acetonitrile or methanol to stop the reaction
-
Internal standard for analytical quantification (e.g., warfarin-d5 or other suitable compound)
-
Microcentrifuge tubes
-
Shaking water bath or incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of R-warfarin in a suitable solvent (e.g., methanol or DMSO). Ensure the final solvent concentration in the incubation mixture is low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare a master mix of potassium phosphate buffer (100 mM, pH 7.4).
-
Prepare the NADPH regenerating system or an NADPH stock solution (e.g., 20 mM in buffer). Keep on ice.
-
-
Incubation Setup:
-
Prepare a series of dilutions of the R-warfarin stock solution to achieve a range of final substrate concentrations in the incubation mixture (e.g., 0.5 µM to 2 mM to cover both high and low-affinity components).
-
In microcentrifuge tubes, prepare the incubation mixtures (final volume, e.g., 200 µL) by adding the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)
-
The desired concentration of R-warfarin
-
-
Include control incubations:
-
No substrate (R-warfarin)
-
No NADPH (to assess non-enzymatic degradation)
-
Heat-inactivated microsomes (to confirm enzymatic activity)
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reactions at 37°C with gentle agitation for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of ice-cold acetonitrile or methanol (typically 2-3 times the incubation volume) containing the internal standard.
-
-
Sample Processing:
-
Vortex the tubes to precipitate the microsomal proteins.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the formation of this compound in the supernatant using a validated LC-MS/MS method.
-
The LC-MS/MS system should be optimized for the detection and quantification of this compound and the internal standard. This includes optimizing the mobile phase, chromatographic column, and mass spectrometric parameters (e.g., MRM transitions).[2]
-
-
Data Analysis:
-
Construct a calibration curve using the this compound analytical standard to quantify the amount of metabolite formed.
-
Calculate the initial velocity (v) of this compound formation at each substrate concentration (in pmol/min/mg protein or similar units).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (or a two-enzyme model if biphasic kinetics are observed) using non-linear regression analysis software to determine the kinetic parameters Km and Vmax.
-
Intrinsic clearance (CLint) can then be calculated as the ratio of Vmax to Km.
-
Mandatory Visualization
Caption: Metabolic pathway of R-warfarin to this compound.
Caption: Experimental workflow for determining enzyme kinetics.
References
- 1. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Warfarin and its Hydroxylated Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of warfarin and its primary hydroxylated metabolites. Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3 to 5 times more potent than the R-enantiomer, highlighting the critical importance of enantioselective analysis in clinical and research settings.[1] This document outlines various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Convergence Chromatography (UPC2), to achieve efficient chiral separation of warfarin and its metabolites.
Introduction
Warfarin undergoes extensive hepatic metabolism primarily by cytochrome P450 (CYP) enzymes. The more potent S-warfarin is mainly metabolized by CYP2C9 to 7-hydroxywarfarin, while R-warfarin is metabolized by multiple CYPs (including CYP1A2 and CYP3A4) into metabolites such as 6-, 8-, and 10-hydroxywarfarin.[1] Given the significant inter-individual variability in response to warfarin, understanding its metabolic profile through chiral separation is crucial for dose optimization and predicting drug-drug interactions.[1]
The following sections provide detailed protocols for sample preparation and various chromatographic methods, along with quantitative data to aid in method selection and implementation.
Metabolic Pathway of Warfarin
The primary Phase I oxidative metabolic pathways for both R- and S-warfarin are illustrated in the diagram below. Understanding these pathways is critical for identifying the correct analytes for quantitative analysis.
References
Application Note: Development and Validation of a Bioanalytical Method for 8-Hydroxywarfarin in Human Plasma using LC-MS/MS
Introduction
Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[1] 8-Hydroxywarfarin is one of these metabolites, and its quantification in biological matrices is crucial for understanding the metabolic profile of warfarin and for investigating potential drug-drug interactions.[2][3] This application note describes a detailed, validated bioanalytical method for the quantitative determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Warfarin
Racemic warfarin, consisting of R- and S-enantiomers, is metabolized by various CYP enzymes. R-warfarin is primarily metabolized by CYP1A2 and CYP2C19 to produce 6- and this compound.[2][3][4] The S-enantiomer, which is 3 to 5 times more potent, is mainly metabolized by CYP2C9 to 7-hydroxywarfarin.[1] Understanding these pathways is essential for targeted bioanalysis.
Experimental Protocols
This section provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Warfarin-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and efficient method for extracting this compound from plasma samples.[1]
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Warfarin-d5 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of metabolites |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Negative Ion Mode |
| Capillary Voltage | 4000 V |
| Gas Temperature | 250°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 300°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions:
The specific MRM transitions for this compound and the internal standard need to be optimized. A common transition for hydroxylated warfarin metabolites is m/z 323.1 → 177.0.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 323.1 | 177.0 | Optimized |
| Warfarin-d5 (IS) | 312.2 | 255.1 | Optimized |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear range of 1.00 to 800 ng/mL for hydroxywarfarin metabolites has been previously established.[6]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Recovery: The extraction recovery of the analyte and internal standard is determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by co-eluting matrix components.
-
Stability: The stability of this compound in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.
Quantitative Data Summary
The following table summarizes representative validation data for a bioanalytical method for hydroxylated warfarin metabolites.
| Validation Parameter | Result |
| Linearity | |
| Calibration Range (ng/mL) | 1.00 - 800 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Accuracy & Precision | |
| LLOQ (1.00 ng/mL) | Accuracy: 95-105%, Precision (CV%): < 15% |
| LQC (3.00 ng/mL) | Accuracy: 92-108%, Precision (CV%): < 10% |
| MQC (400 ng/mL) | Accuracy: 94-106%, Precision (CV%): < 8% |
| HQC (640 ng/mL) | Accuracy: 96-104%, Precision (CV%): < 7% |
| Inter-day Accuracy & Precision | |
| LLOQ (1.00 ng/mL) | Accuracy: 93-107%, Precision (CV%): < 18% |
| LQC (3.00 ng/mL) | Accuracy: 91-109%, Precision (CV%): < 12% |
| MQC (400 ng/mL) | Accuracy: 93-107%, Precision (CV%): < 9% |
| HQC (640 ng/mL) | Accuracy: 95-105%, Precision (CV%): < 8% |
| Recovery | > 85% |
| Matrix Effect | No significant matrix effect observed |
Note: The data presented in this table is a representative example based on typical performance for similar analytes and should be established for each specific laboratory and study.[6][7]
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described method, utilizing protein precipitation for sample preparation and a C18 column for chromatographic separation, offers the necessary sensitivity, selectivity, and accuracy for pharmacokinetic and metabolic studies of warfarin. Adherence to the outlined validation procedures will ensure the generation of high-quality data compliant with regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hydroxywarfarin Analysis: A Guide to Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 8-hydroxywarfarin, a key metabolite of the widely prescribed anticoagulant, warfarin. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. This guide outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), complete with experimental protocols, quantitative data summaries, and visual workflow diagrams to aid in methodological selection and implementation.
Introduction to this compound and Analytical Challenges
Warfarin undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. This compound is one such metabolite, and its formation is often used as a probe for the activity of specific CYP enzymes. The analysis of this compound in complex biological matrices such as plasma presents challenges due to the presence of endogenous interfering substances like proteins and phospholipids. Effective sample preparation is therefore a critical first step to ensure the accuracy, sensitivity, and robustness of subsequent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique depends on various factors, including the desired level of sample cleanliness, analyte concentration, sample volume, and throughput requirements.
-
Protein Precipitation (PPT): A simple and rapid technique that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. It is a high-throughput method but may result in less clean extracts compared to LLE and SPE.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE can provide cleaner extracts than PPT but is more labor-intensive and may be difficult to automate.
-
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. SPE can provide the cleanest extracts and allows for analyte concentration, but it often requires more extensive method development.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation techniques in the analysis of this compound and related compounds.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 82.9 – 96.9%[1] | >80% | >85.2% for all OH-warfarin metabolites[2] |
| Lower Limit of Quantification (LLOQ) | ~0.04 ng/mL for S-7-hydroxywarfarin and (9R;10S)-10-hydroxywarfarin[1] | 100 ng/mL for warfarin | 2.5 ng/mL for warfarin and 7-hydroxywarfarin enantiomers[3] |
| Linearity (r²) | >0.99 | 0.992 for warfarin | >0.99 |
| Matrix Effect | Minimal to moderate | Can be significant if not optimized | Generally low due to high selectivity |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid and effective method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN) containing 1% formic acid, ice-cold
-
Internal Standard (IS) solution (e.g., warfarin-d5 in methanol/water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to the plasma sample.[4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Diagram:
Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction procedure for the isolation of this compound from plasma using an organic solvent.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Dichloromethane-hexane (1:5 v/v) extraction solvent
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Add 2 mL of 0.5 M H₂SO₄ to acidify the sample.
-
Add 500 µL of ethanol.
-
Add 4 mL of dichloromethane-hexane (1:5 v/v) as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 5200 rpm for 3 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.
Diagram:
Solid-Phase Extraction (SPE)
This protocol provides a method for the selective extraction and purification of this compound from plasma using a reversed-phase SPE cartridge.
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
4% Phosphoric Acid (H₃PO₄) in water
-
SPE Cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol
-
Deionized water
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Dilute the sample 1:1 with 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with two aliquots of 25 µL of methanol into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of reconstitution solution for LC-MS/MS analysis.
Diagram:
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful analysis of this compound in biological matrices. Protein precipitation offers a high-throughput solution suitable for large sample batches where a moderate level of cleanliness is acceptable. Liquid-liquid extraction provides a cleaner extract but requires more manual handling. Solid-phase extraction yields the cleanest samples and offers the potential for analyte concentration, making it ideal for applications requiring high sensitivity. The protocols and data presented in these application notes serve as a comprehensive resource for researchers to develop and implement robust and reliable methods for this compound analysis.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 8-Hydroxywarfarin in Pharmacogenetic Studies of CYP2C19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Hydroxywarfarin as a specific biomarker for phenotyping Cytochrome P450 2C19 (CYP2C19) activity in pharmacogenetic research. This document outlines the underlying principles, experimental protocols, and data interpretation related to the crucial role of CYP2C19 in warfarin metabolism.
Introduction
Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The metabolism of these enantiomers is complex and involves several cytochrome P450 enzymes, leading to significant inter-individual variability in drug response and a narrow therapeutic index. While CYP2C9 is the primary enzyme responsible for metabolizing the more potent S-warfarin, CYP2C19 plays a significant role in the metabolism of R-warfarin.[1][2] Specifically, the formation of R-8-hydroxywarfarin is highly specific to CYP2C19, making it a valuable probe for assessing enzyme activity in pharmacogenetic studies.[1][3] Understanding the influence of CYP2C19 genetic polymorphisms on warfarin metabolism is critical for predicting patient response, optimizing dosage, and minimizing adverse drug reactions.[4][5]
Principle of the Assay
The application of this compound in CYP2C19 pharmacogenetic studies is based on the principle of enzyme-specific metabolism. Recombinant CYP2C19 and human liver microsomes metabolize R-warfarin to several hydroxylated metabolites, including 6-, 7-, and this compound.[1][6] Crucially, the formation of R-8-hydroxywarfarin exhibits a strong correlation with CYP2C19 activity, as measured by traditional probe substrates like S-mephenytoin.[1][3] Therefore, quantifying the production of this compound from R-warfarin in an in vitro system can serve as a reliable phenotypic measure of CYP2C19 function. This allows for the characterization of different CYP2C19 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) and their impact on drug metabolism.
Warfarin Metabolism Signaling Pathway
The metabolic pathway of warfarin is complex, involving multiple CYP450 enzymes with stereospecific actions on the R- and S-enantiomers. The following diagram illustrates the key enzymatic reactions.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on the metabolism of warfarin by CYP2C19.
Table 1: Kinetic Parameters of R- and S-Warfarin Metabolism by Recombinant CYP2C19
| Substrate | Metabolite | Vmax (nmol/min/nmol P450) | Km (μM) | Vmax/Km (mL/min/nmol P450) |
|---|---|---|---|---|
| R-Warfarin | R-6-Hydroxywarfarin | 0.12 ± 0.01 | 14 ± 2 | 0.0086 |
| R-7-Hydroxywarfarin | 0.20 ± 0.01 | 13 ± 2 | 0.0154 | |
| R-8-Hydroxywarfarin | 0.06 ± 0.01 | 14 ± 4 | 0.0043 | |
| R-4'-Hydroxywarfarin | 0.05 ± 0.01 | 30 ± 10 | 0.0017 | |
| S-Warfarin | S-6-Hydroxywarfarin | 0.10 ± 0.01 | 20 ± 3 | 0.0050 |
| S-7-Hydroxywarfarin | 0.15 ± 0.01 | 21 ± 3 | 0.0071 | |
| S-8-Hydroxywarfarin | 0.08 ± 0.01 | 11 ± 2 | 0.0073 | |
| S-4'-Hydroxywarfarin | 0.04 ± 0.01 | 45 ± 10 | 0.0009 |
Data adapted from in vitro studies with recombinant CYP2C19.[7]
Table 2: Correlation of R-Hydroxywarfarin Formation with CYP2C19 Activity in Human Liver Microsomes
| R-Warfarin Metabolite | Pearson Correlation (r) with S-mephenytoin hydroxylase activity | P-value |
|---|---|---|
| R-6-Hydroxywarfarin | 0.88 | <0.007 |
| R-7-Hydroxywarfarin | 0.92 | <0.007 |
| R-8-Hydroxywarfarin | 0.95 | <0.007 |
Data from correlative studies using human liver microsomes.[1]
Experimental Protocols
The following protocols are generalized methodologies based on published literature for assessing CYP2C19-mediated 8-hydroxylation of warfarin.
Protocol 1: In Vitro Metabolism of R-Warfarin using Human Liver Microsomes (HLMs)
Objective: To determine the rate of formation of R-8-Hydroxywarfarin in HLMs from individuals with known CYP2C19 genotypes.
Materials:
-
Human liver microsomes (from genotyped donors)
-
R-Warfarin
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, HLMs (e.g., 0.1-0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add R-Warfarin to the mixture to a final concentration relevant to physiological levels (e.g., 10-100 µM).
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of R-8-Hydroxywarfarin using a validated LC-MS/MS method.
Protocol 2: CYP2C19 Phenotyping using Recombinant Enzyme
Objective: To characterize the kinetic parameters (Km and Vmax) of R-8-Hydroxywarfarin formation by recombinant CYP2C19.
Materials:
-
Recombinant human CYP2C19 enzyme co-expressed with NADPH-cytochrome P450 reductase
-
R-Warfarin (at various concentrations)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the recombinant enzyme, buffer, and varying concentrations of R-Warfarin.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH to start the reaction.
-
Incubation: Incubate at 37°C for a time that ensures initial velocity conditions.
-
Terminate Reaction: Stop the reaction with ice-cold acetonitrile.
-
Sample Preparation: Process the samples as described in Protocol 1.
-
Data Analysis: Determine the rate of R-8-Hydroxywarfarin formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a pharmacogenetic study of CYP2C19 using this compound as a probe.
Conclusion
The use of this compound as a selective biomarker for CYP2C19 activity provides a robust tool for pharmacogenetic research. The strong correlation between R-8-hydroxywarfarin formation and CYP2C19 function allows for accurate phenotyping, which is essential for understanding the clinical implications of CYP2C19 genetic variants on warfarin therapy.[1][3] The protocols and data presented here offer a foundation for researchers and drug development professionals to investigate the pharmacogenetics of CYP2C19 and its impact on drug metabolism, ultimately contributing to the advancement of personalized medicine. While some studies have shown conflicting results regarding the clinical significance of CYP2C19 polymorphisms in warfarin response, particularly in the context of low-dose therapy, the utility of this compound as a specific in vitro probe for CYP2C19 activity remains a valuable research tool.[4][8]
References
- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warfarin Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of CYP2C19 genotypes on the pharmacokinetics of warfarin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Responsiveness to low-dose warfarin associated with genetic variants of VKORC1, CYP2C9, CYP2C19, and CYP4F2 in an Indonesian population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 8-Hydroxywarfarin Levels in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed oral anticoagulant, exhibits significant inter-individual variability in patient response, necessitating careful therapeutic drug monitoring. This variability is largely attributed to polymorphisms in genes encoding metabolizing enzymes, primarily Cytochrome P450 (CYP) isoforms. 8-hydroxywarfarin is a metabolite of R-warfarin, and its formation is catalyzed by multiple CYP enzymes, including CYP1A2 and CYP2C19.[1][2][3] Notably, (R)-8-hydroxywarfarin has been identified as a potential biomarker for CYP2C19 activity.[1][3][4] Monitoring the levels of this compound, in conjunction with warfarin and other metabolites, in clinical trials can provide valuable insights into a patient's metabolic phenotype, aiding in dose optimization and predicting potential drug-drug interactions.
This document provides detailed application notes and protocols for the accurate and sensitive quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the current gold standard for bioanalytical testing.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of warfarin and its hydroxylated metabolites, including this compound.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Hydroxywarfarin Analysis
| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Reference |
| Warfarin enantiomers, 7- and 10(R)-OH-warfarin enantiomers | 10.0–8000 (Warfarin), 1.00–800 (Metabolites) | 10.0 (Warfarin), 1.0 (Metabolites) | Rat Plasma | [5][6] |
| Warfarin enantiomers, S-7-hydroxywarfarin, (9R;10S)-10-hydroxywarfarin | ~0.08-1562.5 (Warfarin), ~0.04-324 (Metabolites) | ~0.08 (Warfarin), ~0.04 (Metabolites) | Human Plasma | [7] |
| 6-, 7-, 8-, 10-OH-warfarin | Not Specified | 1-3 nM (~0.32-0.97 ng/mL) | Human Liver Microsomes | [8] |
Note: LLOQ stands for Lower Limit of Quantification.
Signaling Pathways and Experimental Workflows
Warfarin Metabolism Pathway
The metabolic conversion of warfarin is a complex process involving several cytochrome P450 enzymes. The diagram below illustrates the principal metabolic pathways for R- and S-warfarin, highlighting the formation of this compound.
Caption: Metabolic pathway of racemic warfarin.
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps involved in the quantification of this compound from plasma samples in a clinical trial setting.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. This protocol is a synthesis of best practices from multiple validated methods.
Materials and Reagents
-
Biological Matrix: Human plasma collected in K2EDTA tubes.
-
Standards: Certified reference standards of this compound and a suitable internal standard (IS), such as warfarin-d5.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade).
-
Equipment:
-
Vortex mixer
-
Refrigerated centrifuge
-
Calibrated pipettes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column suitable for separating warfarin and its metabolites (e.g., a chiral column if enantiomeric separation is required, or a C18 column for general analysis).[7]
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common, rapid, and effective method for extracting warfarin and its metabolites from plasma.[9]
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of warfarin-d5 in 50% methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid to the sample.[9]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). For enantiomer-specific analysis, a chiral column is necessary.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate the analytes from endogenous interferences. An example gradient could be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for warfarin and its metabolites.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. A common transition for hydroxylated warfarins (including 6-, 7-, and this compound) is m/z 323.1 → 177.0.[7]
-
Instrument Parameters: Optimize instrument-specific parameters such as collision energy, capillary voltage, and cone voltage using standard solutions of the analytes.[7]
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is commonly used.
-
Quantification: Determine the concentration of this compound in the clinical trial samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, accuracy, precision, linearity, recovery, and stability.[10][11][12][13][14]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the robust and reliable monitoring of this compound levels in clinical trials. The use of a validated LC-MS/MS method allows for the sensitive and specific quantification of this important warfarin metabolite. Incorporating the analysis of this compound can provide deeper insights into individual patient metabolism, potentially leading to more personalized and effective warfarin therapy.
References
- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of enzyme kinetics of warfarin analyzed by LC-MS/MS QTrap and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
troubleshooting peak tailing for 8-Hydroxywarfarin in HPLC
Technical Support Center: 8-Hydroxywarfarin HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak.[1][2] This distortion can negatively impact resolution, making it difficult to separate closely eluting compounds, and can also lead to inaccurate quantification.[2][3][4]
Q2: What are the primary chemical causes of peak tailing for a compound like this compound?
A2: The most common chemical cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5] For silica-based columns, residual silanol groups (Si-OH) on the surface can be acidic and interact strongly with polar or basic functional groups on the analyte.[1][5][6] this compound possesses polar hydroxyl groups which can engage in these secondary interactions, leading to tailing.[7][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor for achieving good peak shape, especially for ionizable compounds.[1][9] If the pH of the mobile phase is close to the pKa of the analyte, the compound can exist in both its ionized and unionized forms, which can have different retention times, leading to a tailed or split peak.[1][9] It is generally recommended to adjust the mobile phase pH to be at least two units above or below the analyte's pKa.
Q4: Can the HPLC system itself contribute to peak tailing?
A4: Yes, issues within the HPLC system, often referred to as "extra-column effects," can cause peak tailing.[10] This includes using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector, which increases dead volume.[1][10] Improperly fitted connections can also create small voids that disrupt the flow path and distort peak shape.[11]
Q5: Is it possible for the sample itself to cause peak tailing?
A5: Yes, several sample-related factors can lead to peak tailing. Injecting too large a volume or too high a concentration of the sample can overload the column, leading to peak distortion.[2][4][12] Additionally, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak shape problems, including tailing.[4][11]
Troubleshooting Guide: Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Checks & Common Solutions
Before making significant changes to your method, verify these common sources of error.
| Potential Cause | Recommended Action | Expected Outcome |
| Column Contamination or Damage | Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, try replacing the guard column (if used). As a final check, replace the analytical column with a new one of the same type.[2][5][12] | A clean or new column should provide a symmetrical peak if contamination was the issue. |
| Extra-Column Volume | Inspect all tubing and connections between the injector and detector. Ensure tubing is as short as possible and has a narrow internal diameter (e.g., 0.005").[1][10] Check for proper ferrule depth on all fittings.[11] | Minimized dead volume will result in sharper, more symmetrical peaks. |
| Sample Overload | Reduce the injection volume or dilute the sample by a factor of 10 and re-inject.[2][12] | If overload was the cause, the peak shape should improve significantly upon reducing the sample mass on the column.[13] |
| Sample Solvent Mismatch | Whenever possible, dissolve your this compound standard/sample in the initial mobile phase. | Injecting in the mobile phase prevents peak distortion caused by a strong injection solvent.[14] |
Method-Based Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic, method-based approach is required. The following workflow can help isolate the root cause of peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
Detailed Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This method is adapted from published literature for warfarin and its hydroxylated metabolites and serves as a robust starting point.[15] Using a Pentafluorophenyl (PFP) stationary phase can offer unique selectivity and reduce secondary interactions that cause tailing with polar compounds like this compound.[15]
| Parameter | Condition | Rationale |
| HPLC Column | Kinetex® PFP (100 x 3.0 mm, 2.6 µm) or equivalent | PFP phases provide alternative selectivity to C18, which can be beneficial for polar and aromatic compounds, often improving peak shape.[15] |
| Mobile Phase | 60:40 (v/v) mixture of 15 mM Ammonium Acetate (pH 7.0) and Methanol | The neutral pH helps to ensure consistent ionization state of the analyte. Ammonium acetate is a volatile buffer suitable for LC-MS applications. |
| Flow Rate | 0.7 mL/min | A typical flow rate for a 3.0 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature can lower mobile phase viscosity, improve peak efficiency, and reduce backpressure.[16] |
| Injection Volume | 5 µL | A small injection volume helps prevent column overload.[12] |
| Detection (UV) | Wavelength set to the absorbance maximum of this compound | Ensure optimal sensitivity for the analyte. |
| Sample Preparation | Dissolve this compound in the mobile phase (60:40 buffer:methanol) | Prevents peak distortion from solvent mismatch. |
Protocol 2: Column Flushing Procedure
If column contamination is suspected, a systematic flushing procedure can restore performance.
-
Disconnect the column from the detector to avoid contaminating the detector cell.
-
Flush with Mobile Phase (without buffer): Run a gradient from your current mobile phase composition to 100% water (or the less organic solvent) over 10 column volumes.
-
Flush with 100% Acetonitrile: Flush the column with at least 10-15 column volumes of 100% Acetonitrile.
-
Flush with 100% Isopropanol (Optional, for highly retained contaminants): Flush with 10-15 column volumes of Isopropanol.
-
Return to Mobile Phase: Gradually re-introduce your mobile phase, starting with the organic component and slowly adding the aqueous/buffered component. Ensure the buffer does not precipitate.
-
Equilibrate: Equilibrate the column with the analytical mobile phase for at least 20 column volumes before injecting a sample.[14]
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromacademy.com [chromacademy.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. This compound | C19H16O5 | CID 54697550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. gyanvihar.org [gyanvihar.org]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. support.waters.com [support.waters.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: 8-Hydroxywarfarin Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of 8-Hydroxywarfarin and related metabolites using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the detection and quantification of this compound via LC-MS/MS.
Q1: Why am I observing poor signal intensity or no peak for this compound?
A1: Low signal intensity can stem from several factors throughout your analytical workflow.[1] Consider the following troubleshooting steps:
-
Sample Preparation: Ensure efficient extraction of this compound from the plasma matrix. Protein precipitation is a common and effective method.[2][3] Inadequate removal of proteins or phospholipids can lead to ion suppression. Verify that your sample concentration is appropriate; overly dilute samples may not produce a strong enough signal, while highly concentrated samples can cause ion suppression.[1]
-
Ionization Efficiency: this compound and other warfarin metabolites are typically analyzed in negative ion mode using electrospray ionization (ESI).[2][4][5][6] Confirm your mass spectrometer is operating in the correct polarity mode. The pH of the mobile phase should facilitate ionization; for acidic analytes like this compound, a slightly basic or neutral pH can be beneficial.[7]
-
Instrument Parameters: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[1] Verify that parameters such as capillary voltage, source temperature, and gas flows are set to their optimized values. Refer to the tables below for typical starting parameters.
-
Analyte Stability: Ensure that this compound is stable under your sample storage and preparation conditions. Avoid prolonged exposure to room temperature.
Q2: How can I resolve the co-elution of this compound with its isomers (6- and 7-Hydroxywarfarin)?
A2: This is a critical challenge as 6-, 7-, and this compound are structural isomers and share the same precursor and product ion masses (m/z 323.1 → 177.0), making them indistinguishable by MS/MS alone.[2][6]
-
Chromatographic Separation: The primary solution is to achieve baseline chromatographic separation.
-
Column Choice: A chiral HPLC column is often necessary for the separation of warfarin enantiomers and their hydroxylated metabolites.[2][4][8]
-
Mobile Phase Optimization: The pH of the mobile phase is a crucial factor. The resolution of 6-, 7-, and this compound is highly dependent on the mobile phase pH, with optimal separation often achieved around pH 4.6.[5] Experiment with different mobile phase compositions and gradients. For example, a gradient of acetonitrile and an aqueous buffer like ammonium acetate is commonly used.[5]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution. A slower flow rate may enhance separation.[4]
-
Q3: I'm observing significant matrix effects. How can I mitigate them?
A3: Matrix effects, primarily ion suppression or enhancement from co-eluting compounds in the biological matrix, can compromise assay accuracy and precision.
-
Sample Preparation: A thorough sample clean-up is essential. While protein precipitation is rapid, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary for complex matrices to remove interfering substances.[2]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., warfarin-d5) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[2][3]
-
Chromatography: Improving chromatographic separation can help to resolve this compound from matrix components that cause ion suppression.
Q4: My calibration curve is not linear. What are the possible causes?
A4: A non-linear calibration curve can be caused by several factors:
-
Detector Saturation: If the concentration of your standards is too high, the detector may become saturated. Try extending the calibration range to lower concentrations.
-
Ion Suppression: At higher concentrations, matrix effects can become more pronounced, leading to a non-linear response.
-
Inaccurate Standard Preparation: Double-check the preparation of your calibration standards for any dilution errors.
Frequently Asked Questions (FAQs)
Q: What are the typical MRM transitions for this compound and an internal standard?
A: The most commonly reported MRM transition for 6-, 7-, and this compound is m/z 323.1 → 177.0.[2][6] For a commonly used internal standard, warfarin-d5, the transition is m/z 312.2 → 255.1.[2][6]
Q: Should I use positive or negative ionization mode for this compound detection?
A: Negative ion mode ESI is the preferred method for the analysis of warfarin and its hydroxylated metabolites due to the presence of acidic hydroxyl groups which are readily deprotonated.[2][4][5][6][9]
Q: What is a suitable sample preparation method for plasma samples?
A: Protein precipitation with a solvent like acetonitrile or methanol is a simple, rapid, and widely used method for extracting warfarin and its metabolites from plasma.[2][3][4] This method has been shown to provide good recovery (82.9 – 96.9%).[2][6]
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of this compound from plasma samples.[2][3]
-
Pipette 50-100 µL of plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., warfarin-d5).
-
Add 300-400 µL of ice-cold acetonitrile or a methanol-water mixture (e.g., 7:1, v/v) to precipitate proteins.[2][3]
-
Centrifuge at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C.[2][3][4]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 50°C.[2]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., methanol-water, 15:85, v/v).[2]
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[2][4]
LC-MS/MS Parameters
The following tables summarize typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Mass Spectrometry Parameters
| Parameter | Typical Value | Reference |
| Ionization Mode | Negative ESI | [2][4][6] |
| Capillary Voltage | 0.50 kV | [2][6] |
| Source Temperature | 350-500°C | [2][5][6] |
| Desolvation Gas Flow | 1000 L/h | [2][6] |
| Cone Gas Flow | 150 L/h | [2][6] |
| Nebulizer Gas Flow | 7.0 bar | [2][6] |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 6-, 7-, this compound | 323.1 | 177.0 | [2][6] |
| Warfarin | 307.1 | 161.0 | [2][6] |
| Warfarin-d5 (IS) | 312.2 | 255.1 | [2][6] |
| 10-Hydroxywarfarin | 323.1 | 250.3 | [2][6] |
Visual Workflows
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of Warfarin Enantiomers in Human Plasma with HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Matrix Effects in 8-Hydroxywarfarin Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the bioanalysis of 8-Hydroxywarfarin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] In the context of this compound bioanalysis using methods like LC-MS/MS, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This variability can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification of this compound.[2]
Q2: What are the primary sources of matrix effects in plasma samples for this compound analysis?
A2: The most common sources of matrix effects in plasma are phospholipids from cell membranes. These compounds often co-extract with the analytes of interest, particularly with simpler sample preparation methods like protein precipitation, and can co-elute from the HPLC column, interfering with the ionization of this compound in the mass spectrometer source.[3] Other endogenous components like salts and proteins, or exogenous substances such as anticoagulants, can also contribute to matrix effects.[1]
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically evaluated using the post-extraction spiking method.[1] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[1] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1] The consistency of the MF across different lots of the biological matrix should also be assessed to ensure method robustness.[4]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. Ideally, a stable isotope-labeled internal standard (SIL-IS) of this compound should be used. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for the ratio of the analyte peak area to the IS peak area to correct for signal variations.[3] This compensation can improve the accuracy and precision of the quantification. While a SIL-IS is ideal, a structural analog may also be used if a SIL-IS is unavailable.
Troubleshooting Guides
Problem: I am observing significant ion suppression for this compound.
| Potential Cause | Recommended Solution |
| Co-elution of Phospholipids | Improve sample cleanup to specifically remove phospholipids. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE) are more effective than simple protein precipitation.[3] |
| Inadequate Chromatographic Separation | Optimize the HPLC/UPLC method to separate this compound from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[5] |
| High Sample Concentration | If the signal is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby mitigating their effect.[3] |
Problem: My internal standard is not effectively compensating for the matrix effect.
| Potential Cause | Recommended Solution |
| Different Susceptibility to Matrix Effects | The chosen internal standard may not be experiencing the same degree of ion suppression or enhancement as this compound. The best solution is to use a stable isotope-labeled internal standard for this compound, as it will have nearly identical chromatographic behavior and ionization characteristics. |
| Chromatographic Separation of IS and Analyte | If the internal standard and analyte are not co-eluting, they are likely in different matrix environments at the time of ionization. Adjust the chromatographic conditions to ensure co-elution. |
Problem: I am seeing high variability in my low concentration quality control (QC) samples.
| Potential Cause | Recommended Solution |
| Matrix Effects are More Pronounced at Low Concentrations | At the lower limit of quantification (LLOQ), the signal-to-noise ratio is lower, and any ion suppression or enhancement will have a more significant impact on precision and accuracy.[2] |
| Inconsistent Extraction Recovery | The variability could be due to inconsistent recovery during sample preparation. Re-evaluate and optimize the extraction procedure for consistency, especially at lower concentrations. Ensure thorough vortexing and precise volume transfers. |
| Suboptimal Sample Preparation | Simple protein precipitation may not provide sufficient cleanup for low-level quantification.[6] Consider more rigorous methods like SPE or LLE to achieve a cleaner extract and better performance at the LLOQ.[3] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | R/S-Warfarin | 82.9 - 95.6 | Minimal for Warfarin and S-7-OH-Warfarin | [6] |
| Protein Precipitation (PPT) | Warfarin | 82.2 - 99.5 | Not explicitly quantified, but sufficient for method | [7] |
| Protein Precipitation (PPT) | Warfarin and Metabolites | Not specified | Ranged from 90.71 - 109.40% in rat plasma | [8] |
| HybridSPE-Phospholipid | Not specified | Not specified | Significant reduction in phospholipids compared to PPT | |
| Liquid-Liquid Extraction (LLE) | Not specified | >73.8% | Generally provides cleaner extracts than PPT | [6] |
| Solid-Phase Extraction (SPE) | Not specified | >80% | Effective at removing interferences | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is a rapid method for sample preparation but may be more susceptible to matrix effects.[3]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Warfarin-d5 at 1 µg/mL in 50% methanol).[9]
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate the plasma proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[9]
Protocol 2: Evaluation of Matrix Factor
This protocol describes the post-extraction spiking method to quantify matrix effects.[1][4]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank plasma from at least six different sources. After the final extraction step (e.g., evaporation), spike the analyte and internal standard into the reconstituted blank matrix extract.
-
Set C (Pre-Spiked Sample): Spike the analyte and internal standard into the blank plasma before extraction.
-
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
-
Calculate the IS Normalized Matrix Factor:
-
IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (CV) of the IS-normalized MF from the different plasma lots should be less than 15%.[4]
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 8-Hydroxywarfarin Recovery from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 8-Hydroxywarfarin from plasma samples during experimental procedures.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Low recovery of this compound is a common issue that can arise from several factors during the extraction process. The following table outlines potential causes and recommended troubleshooting steps for the three primary extraction methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Extraction Method | Possible Cause | Troubleshooting Step |
| Protein Precipitation (PPT) | Incomplete protein precipitation. | Ensure the optimal ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is used. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma). Vortex the mixture vigorously and allow for a sufficient incubation period, sometimes at a reduced temperature, to ensure complete protein removal.[1][2][3][4] |
| Analyte loss due to co-precipitation. | Optimize the choice of precipitation solvent. Methanol may be less efficient at precipitating proteins than acetonitrile but could result in less co-precipitation of the analyte.[4] | |
| Liquid-Liquid Extraction (LLE) | Suboptimal extraction solvent. | The polarity and selectivity of the organic solvent are critical. Experiment with different solvents such as ethyl acetate or diethyl ether to find the one that provides the best recovery for this compound.[5] |
| Incorrect pH of the aqueous phase. | Adjust the pH of the plasma sample to ensure this compound is in its non-ionized form, which will enhance its partitioning into the organic solvent. Acidifying the sample is a common strategy for acidic compounds like warfarin and its metabolites.[6] | |
| Insufficient mixing or phase separation. | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time. After mixing, ensure complete phase separation by centrifugation at an appropriate speed and duration.[7] | |
| Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | The choice of SPE sorbent (e.g., C18, HLB) is crucial. The sorbent should have a high affinity for this compound. Method development should include screening different sorbent types.[8][9] |
| Inefficient elution of the analyte. | Optimize the composition and volume of the elution solvent. A stronger solvent or multiple elution steps may be required to completely desorb this compound from the sorbent.[9] | |
| Sample breakthrough during loading. | Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate. If the flow rate is too high, the analyte may not have sufficient time to interact with the sorbent and will be lost.[9] |
Troubleshooting Logic for Low Recovery
Caption: Troubleshooting logic for low this compound recovery.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Matrix effects, observed as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[10]
| Possible Cause | Troubleshooting Step |
| Co-elution of interfering substances | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from endogenous plasma components like phospholipids.[10] |
| Insufficient sample cleanup | Switch from a simple extraction method like protein precipitation to a more rigorous one like SPE to achieve a cleaner extract.[8][10] |
| Inappropriate ionization source conditions | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, to minimize the impact of matrix components. |
| Use of an unsuitable internal standard | Employ a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for matrix effects as it will behave identically to the analyte during extraction and ionization.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most common methods for extracting this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[1][2][3][4]
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the plasma into an immiscible organic solvent.[5][6]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from the plasma, while interferences are washed away. The analyte is then eluted with a solvent.[8][9]
Q2: How stable is this compound in plasma samples?
A2: Warfarin and its metabolites are generally stable in plasma under various laboratory conditions. Studies have shown stability during freeze-thaw cycles and for extended periods when stored at -70°C.[1] However, it is always recommended to perform stability assessments under your specific experimental conditions, including short-term room temperature stability and autosampler stability.[1]
Q3: What are the key parameters to optimize for maximizing the recovery of this compound?
A3: To maximize recovery, several parameters should be optimized depending on the chosen extraction method:
-
For LLE: The choice of organic solvent and the pH of the plasma sample are critical.[6]
-
For SPE: The type of sorbent, the composition of the wash and elution solvents, and their respective volumes are key factors.[9]
-
For PPT: The ratio of the precipitating solvent to the plasma volume is a crucial parameter to optimize.[4]
Q4: How can I assess the matrix effect in my analysis?
A4: The matrix effect can be quantitatively assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[10] The ratio of these responses is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[10]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add an internal standard.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of the plasma sample by adding an internal standard and 500 µL of 2% formic acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Quantitative Data Summary
The following table summarizes typical performance data for warfarin and its metabolites from plasma, as reported in various studies. This data can serve as a benchmark for your own experiments.
| Parameter | Warfarin | 7-OH-Warfarin | 10-OH-Warfarin | Reference |
| Linearity Range (ng/mL) | 10.0 - 8000 | 1.00 - 800 | 1.00 - 800 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.0 | 1.0 | 1.0 | |
| Extraction Recovery (%) | ~91.0 (LLE) | Not Specified | Not Specified | |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-density solvent-based dispersive liquid-liquid microextraction followed by high performance liquid chromatography for determination of warfarin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
addressing interference from other warfarin metabolites in 8-Hydroxywarfarin assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference from other warfarin metabolites in 8-hydroxywarfarin assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in an this compound assay?
The primary sources of interference are other hydroxylated metabolites of warfarin, particularly positional isomers such as 6-hydroxywarfarin and 7-hydroxywarfarin. Since these metabolites have the same mass-to-charge ratio (m/z) as this compound, they cannot be distinguished by mass spectrometry alone and require effective chromatographic separation. Additionally, each of these metabolites exists as a pair of enantiomers (R and S forms), which can also co-elute and interfere with one another if a chiral separation method is not used.[1][2][3]
Q2: My chromatogram shows a broad or shouldered peak for this compound. What is the likely cause?
A broad or shouldered peak is a strong indicator of co-elution, where one or more interfering metabolites are not fully separated from the this compound peak.[4] Given their structural similarity, 6-, 7-, and this compound enantiomers are prone to co-elution.[1][2][5] For example, under certain HPLC conditions, R-6- and R-8-hydroxywarfarin may co-elute, while S-6- and S-7-hydroxywarfarin may only be partially separated.[1]
Q3: Can I use a standard C18 column for my this compound assay?
While a C18 column can be used for general separation, it is often insufficient for resolving the isomeric and enantiomeric forms of hydroxywarfarin.[6] For accurate quantification of this compound without interference, a chiral stationary phase is highly recommended. Chiral columns like those based on vancomycin (e.g., Chirobiotic V) or cellulose derivatives (e.g., Chiralcel OD) provide the necessary selectivity to separate these closely related compounds.[1][7][8]
Q4: How can I confirm the identity of the this compound peak if I suspect interference?
Peak identity can be confirmed by running individual, pure standards of R/S-6-hydroxywarfarin, R/S-7-hydroxywarfarin, and R/S-8-hydroxywarfarin under the same chromatographic conditions to determine their retention times relative to your analyte peak. In LC-MS/MS, while positional isomers (6-, 7-, 8-OH) share common mass transitions (e.g., m/z 323.1 → 177.0), other metabolites like 10-hydroxywarfarin have a distinct transition (e.g., m/z 323.1 → 250.3) that can be used to rule them out as interferents.[9]
Q5: Are there any non-chromatographic methods to measure this compound?
Immunoassays are a potential alternative, but they are susceptible to cross-reactivity. Antibodies raised against this compound may also bind to other warfarin metabolites, leading to inaccurate results. The degree of cross-reactivity with structurally similar metabolites like 6- and 7-hydroxywarfarin would need to be thoroughly validated. For this reason, chromatography-based methods, particularly LC-MS/MS, are preferred for their specificity.
Troubleshooting Guide
Issue 1: Poor Resolution and Co-eluting Peaks
Symptoms:
-
Asymmetrical or broad peaks for this compound.
-
Inability to achieve baseline separation between this compound and other metabolite standards.
-
Inconsistent quantification across different sample batches.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Stationary Phase | Switch from a standard reversed-phase column (e.g., C18) to a chiral stationary phase column (e.g., Astec CHIROBIOTIC V, Chiralcel OD-RH) designed for enantiomeric separations.[1][10] |
| Suboptimal Mobile Phase | 1. Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous phase proportion can improve separation but will increase run time.[2] 2. Modify pH: The resolution of hydroxywarfarin isomers is highly dependent on the mobile phase pH. Optimal separation is often achieved at a pH close to the pKa of warfarin (around 4.6).[3] 3. Change Additives: Use a low concentration of an acidic modifier like formic acid (e.g., 0.1%) or a buffer like ammonium acetate (e.g., 5mM) to improve peak shape and selectivity.[11][12] |
| Inadequate Gradient Elution | If using a gradient, make it shallower around the elution time of the hydroxywarfarin isomers. A slower increase in the organic solvent percentage can significantly improve the resolution of closely eluting peaks.[1] |
| Incorrect Column Temperature | Optimize the column temperature. Lowering the temperature can sometimes enhance resolution, though it may increase backpressure.[4] |
Issue 2: MS/MS Signal Interference
Symptoms:
-
Signal detected in the this compound MRM channel at the retention time of another metabolite.
-
Inaccurate quantification due to contribution from an interfering compound.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Shared MRM Transitions | 6-, 7-, and this compound are positional isomers and will produce the same precursor and product ions (e.g., m/z 323.1 → 177.0).[9] This interference is unavoidable by MS alone. Solution: The primary solution is to achieve baseline chromatographic separation of these isomers as described in Issue 1 . |
| In-source Fragmentation | The parent warfarin molecule could potentially fragment in the ion source to a species that is isobaric with an this compound product ion. Solution: Optimize ion source parameters (e.g., declustering potential, collision energy) to minimize in-source fragmentation. Analyze a pure warfarin standard to ensure it does not contribute to the this compound MRM channel. |
Data Presentation
Table 1: Example Retention Times (RT) of Warfarin Metabolites on a Chiral HPLC Column
This table illustrates the typical elution order and the challenge of separating closely related isomers. Note that absolute retention times will vary based on the specific system and method.
| Analyte | Enantiomer | Example RT (min) | Potential for Interference |
| This compound | S | 4.31 | High with S-6-OH and R-7-OH |
| This compound | R | 4.06 | High with R-6-OH |
| 6-Hydroxywarfarin | S | 4.49 | High with S-8-OH and S-7-OH |
| 6-Hydroxywarfarin | R | 4.06 | Co-elutes with R-8-OH |
| 7-Hydroxywarfarin | S | 4.61 | Partial separation from S-6-OH |
| 7-Hydroxywarfarin | R | 4.14 | High with R-6/R-8-OH |
| 10-Hydroxywarfarin | (9R;10S) | 3.65 | Separated by chromatography and distinct MRM |
| 10-Hydroxywarfarin | (9S;10R) | 3.95 | Separated by chromatography and distinct MRM |
Data is illustrative and synthesized from findings reported in literature, such as those demonstrating co-elution of R-6 and R-8 hydroxywarfarin.[1]
Table 2: Common MS/MS Transitions for Warfarin Metabolites
This table shows how mass spectrometry can be used to differentiate some, but not all, metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Comments |
| Warfarin | 307.1 | 161.0 | Parent Drug |
| 6-Hydroxywarfarin | 323.1 | 177.0 | Shared transition with 7- and 8-OH |
| 7-Hydroxywarfarin | 323.1 | 177.0 | Shared transition with 6- and 8-OH |
| This compound | 323.1 | 177.0 | Shared transition with 6- and 7-OH |
| 10-Hydroxywarfarin | 323.1 | 250.3 | Distinct transition , allows for specific detection |
Data sourced from published LC-MS/MS methods.[9]
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Method for Separation of Hydroxywarfarin Isomers
This protocol is a representative method for achieving the separation of this compound from its key interferents.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., warfarin-d5).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection.
2. LC-MS/MS System:
-
HPLC System: Waters ACQUITY I-Class UPLC or equivalent.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Analytical Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).[1][8]
3. Chromatographic Conditions:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 4.0 (adjusted with acetic acid).[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.8 mL/min.[11]
-
Column Temperature: 50°C.[11]
-
Injection Volume: 10 µL.[11]
-
Gradient:
-
0-0.2 min: 10% B
-
0.2-5.0 min: Linear ramp to 40% B
-
5.0-6.0 min: Hold at 40% B
-
6.0-8.0 min: Return to 10% B and re-equilibrate.[11]
-
4. MS/MS Detection:
-
Ionization Mode: ESI Negative.
-
MRM Transitions: Monitor the transitions listed in Table 2.
-
Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard.
Visualizations
Caption: Warfarin metabolism and potential interferents for S-8-hydroxywarfarin.
Caption: Workflow for troubleshooting interference in this compound assays.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
selection of internal standard for 8-Hydroxywarfarin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an internal standard and the quantification of 8-Hydroxywarfarin.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable internal standard for the quantification of this compound?
A1: For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[1][2][3][4] The ideal choice is This compound-d5 . If this compound-d5 is unavailable, Warfarin-d5 is a commonly used and acceptable alternative for the quantification of warfarin and its hydroxylated metabolites.[5][6][7]
Q2: Why is a stable isotope-labeled internal standard preferred over a structurally similar analog?
A2: Stable isotope-labeled internal standards, such as deuterated compounds, have nearly identical physicochemical properties to the analyte.[3] This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, thus effectively correcting for variations in the analytical process.[1][3] Structurally similar analogs may not co-elute perfectly or experience the same degree of ion suppression or enhancement, leading to less accurate quantification.[4]
Q3: Where can I purchase a suitable internal standard?
A3: 8-Hydroxy Warfarin-d5 and Warfarin-d5 are available from various commercial suppliers of reference standards.[5][8]
Q4: What are the key instrument parameters for quantifying this compound and its internal standard?
A4: For tandem mass spectrometry, you will need to optimize the Multiple Reaction Monitoring (MRM) transitions for both this compound and your chosen internal standard. The precursor ion ([M-H]⁻) for this compound is m/z 323.1, and a common product ion is m/z 177.0.[5][9] For Warfarin-d5, a common MRM transition is m/z 312.2 → 255.1.[5][9] These values should be optimized on your specific instrument.
Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| High Variability in Internal Standard (IS) Response | Inconsistent pipetting during IS addition. | Re-prepare and re-analyze the affected samples. Ensure proper pipette calibration and technique. |
| Degradation of the IS in the stock or working solution. | Prepare fresh working solutions daily.[10] Verify the stability of your stock solution under your storage conditions. | |
| Inconsistent sample extraction or protein precipitation. | Ensure thorough vortexing after adding the precipitation solvent. Centrifuge at a consistent and adequate speed and temperature. | |
| Poor Peak Shape for this compound or IS | Incompatible mobile phase pH. | Adjust the mobile phase pH. A slightly acidic mobile phase often improves peak shape for acidic compounds like warfarin and its metabolites. |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the biological matrix. | Optimize the chromatographic method to achieve better separation between the analyte/IS and interfering components.[10] |
| Insufficient sample cleanup. | Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation. | |
| Inaccurate Quantification (Poor Accuracy and Precision) | Incorrect concentration of calibration standards or IS working solution. | Prepare fresh calibration standards and IS working solutions from certified stock solutions. |
| The chosen internal standard is not tracking the analyte's behavior. | If not using a SIL-IS, consider switching to one. Verify the purity of your IS.[10] |
Experimental Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound using Warfarin-d5 as an internal standard.
1. Materials and Reagents
-
This compound reference standard
-
Warfarin-d5 (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Warfarin-d5 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Warfarin-d5 stock solution in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Warfarin-d5).
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other metabolites and matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 323.1 | 177.0 |
| Warfarin-d5 (IS) | 312.2 | 255.1 |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (this compound / Warfarin-d5) against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.[11]
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Diagrams
Caption: Workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 8-Hydroxy Warfarin-d5 | CAS 94820-66-3 | LGC Standards [lgcstandards.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Hydroxywarfarin Separation by Mobile Phase pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the chromatographic separation of 8-hydroxywarfarin.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time of this compound in reversed-phase HPLC?
A1: The mobile phase pH plays a critical role in the retention of this compound, an acidic compound, in reversed-phase high-performance liquid chromatography (HPLC). At a pH below its acid dissociation constant (pKa), this compound exists predominantly in its neutral, protonated form. This form is less polar and interacts more strongly with the nonpolar stationary phase (e.g., C18), resulting in a longer retention time. Conversely, at a pH above its pKa, this compound is ionized to its more polar conjugate base, which has a weaker interaction with the stationary phase and thus a shorter retention time.
Q2: What is the pKa of this compound and why is it important for method development?
Q3: What are the typical consequences of an improperly set mobile phase pH for this compound analysis?
A3: An improperly set mobile phase pH can lead to several issues, including:
-
Poor retention and co-elution: If the pH is too high, this compound may elute too early, close to the void volume, and co-elute with other polar compounds.
-
Excessively long run times: A very low pH can lead to very strong retention, resulting in long analysis times and broad peaks.
-
Peak shape problems: At a pH close to the pKa, both the ionized and non-ionized forms of this compound may exist, which can sometimes lead to peak tailing or splitting.
-
Irreproducible retention times: Small fluctuations in a mobile phase pH set near the pKa can cause significant shifts in retention time, affecting the reproducibility of the method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No peak or very late elution of this compound | The mobile phase pH is too low, causing strong retention of the protonated form. | Gradually increase the pH of the mobile phase in increments of 0.5 pH units to decrease retention. |
| This compound elutes too early, near the solvent front | The mobile phase pH is too high, leading to the rapid elution of the ionized form. | Gradually decrease the pH of the mobile phase in increments of 0.5 pH units to increase retention. |
| Poor peak shape (tailing or fronting) | The mobile phase pH is too close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the estimated pKa (~5.0). |
| Inconsistent retention times between injections | The mobile phase is not adequately buffered, leading to pH drift. | Ensure a sufficient buffer concentration (typically 10-25 mM) in the aqueous portion of the mobile phase to maintain a stable pH. |
| Poor resolution between this compound and other metabolites | The current mobile phase pH does not provide optimal selectivity. | Systematically evaluate the separation at different pH values. Studies have shown that optimal resolution for warfarin metabolites can often be achieved at a pH of around 4.6.[1] |
Data Presentation
The following table summarizes the expected qualitative and quantitative impact of mobile phase pH on the retention of this compound. The retention times are illustrative and will vary depending on the specific column, mobile phase composition, and flow rate used.
| Mobile Phase pH | Predominant Form of this compound | Expected Polarity | Expected Retention Time (minutes) | Observations |
| 2.0 - 3.5 | Neutral (Protonated) | Low | > 15 | Very strong retention, potentially no elution in a reasonable time.[2][3] |
| 4.0 - 4.6 | Mixture of Neutral and Ionized | Intermediate | 8 - 12 | Good retention and often optimal resolution from other warfarin metabolites.[4] |
| 5.0 (near pKa) | ~50% Neutral, ~50% Ionized | Intermediate | 6 - 10 | Retention is highly sensitive to small pH changes; may observe peak shape issues. |
| 6.5 - 7.5 | Ionized (Deprotonated) | High | < 5 | Weak retention, may elute close to the solvent front.[2][3] |
Experimental Protocol: HPLC Separation of Warfarin and its Metabolites
This protocol is a representative method for the separation of warfarin and its hydroxylated metabolites, including this compound, and can be adapted for specific instrumentation and research needs.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Acetic acid (or another suitable acid/base for pH adjustment)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-6 min: Linear gradient from 10% to 40% B
-
6-7 min: Hold at 40% B
-
7.1-9 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or mass spectrometry.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
4. Sample Preparation:
-
For in-vitro samples or biological matrices, appropriate extraction techniques such as protein precipitation or solid-phase extraction should be employed.
-
The final extract should be reconstituted in the initial mobile phase composition.
Mandatory Visualization
Caption: Logical workflow of mobile phase pH effect on this compound's retention.
References
minimizing ion suppression for 8-Hydroxywarfarin in ESI-MS
Welcome to the technical support center for the analysis of 8-Hydroxywarfarin. This guide provides detailed troubleshooting information and frequently asked questions to help you minimize ion suppression in ESI-MS and ensure the accuracy and sensitivity of your bioanalytical methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon occurs in the electrospray ionization (ESI) source when matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[1][4][5] For quantitative bioanalysis, this can severely compromise the method's sensitivity, precision, and accuracy, potentially leading to an underestimation of the analyte's true concentration.[1][3][5][6]
Q2: What are the primary causes of ion suppression when analyzing this compound in biological samples?
A2: The most common sources of ion suppression in the analysis of this compound from biological fluids include:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Phospholipids, in particular, are a major cause of ion suppression in plasma and serum samples.[5][7] Other components like salts, proteins, and lipids can also contribute significantly.[3][5]
-
Co-eluting Substances: Any compound that elutes from the liquid chromatography (LC) column at the same time as this compound can interfere with its ionization.[1][4]
-
Mobile Phase Additives: Non-volatile buffers, such as phosphate buffers, should be avoided as they can crystallize in the ESI source and suppress the signal.[5] Some ion-pairing agents like trifluoroacetic acid (TFA) are also known to cause significant signal suppression.[6] Volatile buffers like ammonium acetate or ammonium formate are generally preferred to enhance spray stability and ionization.[8]
-
Column Bleed: Components from the LC column's stationary phase can hydrolyze and elute, causing interference.[9]
Q3: How can I detect if my this compound signal is being suppressed?
A3: Two common methods are used to identify and quantify ion suppression:
-
Post-Column Infusion: This is a qualitative technique to identify regions of ion suppression in your chromatogram. A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the ESI source. A blank matrix sample is then injected onto the column. Any dip or reduction in the constant analyte signal indicates the retention time at which interfering compounds are eluting and causing suppression.[2][3][10]
-
Matrix Factor (MF) Calculation: This quantitative method compares the peak area of an analyte in a blank sample matrix that has been spiked after extraction to the peak area of the analyte in a pure solvent.[6][11]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Q4: Which ionization mode (positive or negative) is generally better for this compound analysis?
A4: For warfarin and its hydroxylated metabolites, including this compound, mass spectrometric detection is most commonly and effectively performed in the negative ion mode .[2][12] This is because fewer endogenous compounds are readily ionizable in negative mode, which can reduce the number of competing ions and thus minimize the risk of ion suppression.[2]
Q5: Can my choice of mobile phase additives affect ion suppression?
A5: Absolutely. The choice of mobile phase additive is critical.
-
Avoid: Non-volatile additives like sodium or potassium phosphate must be avoided. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can also cause severe signal suppression in ESI.[5][6]
-
Recommended: Volatile additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate are highly recommended. They are compatible with ESI-MS and can improve chromatographic peak shape and ionization efficiency.[8]
Q6: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A6: While there is no single "best" method for all situations, improving sample preparation is one of the most effective strategies to combat ion suppression.[6][7] The effectiveness of common techniques varies:
-
Protein Precipitation (PPT): This is the simplest method but is often the least effective at removing phospholipids and other small molecules that cause suppression.[5][7] Using acetonitrile for precipitation is generally better than methanol for reducing phospholipid content.[7]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract than PPT and can be optimized to selectively extract your analyte away from many interferences.[1][5][7]
-
Solid-Phase Extraction (SPE): SPE is typically the most effective and robust technique for removing a wide range of interfering compounds, leading to the cleanest extracts and the least ion suppression.[1][5][7][8] Specialized plates, such as HybridSPE®-Phospholipid, are designed to specifically remove phospholipids.
Section 2: Troubleshooting Guide for Ion Suppression
If you are observing a low, variable, or irreproducible signal for this compound, ion suppression is a likely cause. Follow this systematic approach to diagnose and resolve the issue.
Caption: A workflow for troubleshooting ion suppression of this compound.
Section 3: Experimental Protocols
Protocol 1: Matrix Factor Assessment
This protocol provides a method to quantitatively assess the degree of ion suppression.
-
Prepare Solutions:
-
Solution A (Neat Solution): Prepare a standard of this compound in the final mobile phase reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Solution B (Post-Spiked Matrix): Take a blank biological matrix (e.g., plasma) from six different sources. Process these samples using your established extraction procedure. After the final evaporation step, reconstitute the dried extract with Solution A.
-
-
Analysis:
-
Inject Solution A and the six different lots of Solution B into the LC-MS/MS system.
-
Record the mean peak area for each set of injections.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following equation:
-
MF = (Mean Peak Area of Solution B) / (Mean Peak Area of Solution A)
-
-
Calculate the IS-Normalized MF if a stable isotope-labeled internal standard (SIL-IS) is used.
-
-
Interpretation:
-
An MF significantly less than 1 (e.g., <0.85) indicates the presence of ion suppression that needs to be addressed.
-
Protocol 2: Comparative Sample Preparation Workflow
The goal is to select a sample preparation method that provides the cleanest extract and highest recovery.
Caption: Comparison of common sample preparation workflows.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2-4 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 5-10 minutes.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add an appropriate buffer to adjust the pH. For acidic metabolites, an acidic pH ensures the analyte is uncharged.[7]
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes, then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).
-
Condition: Pass a strong organic solvent (e.g., methanol) through the cartridge.
-
Equilibrate: Pass an aqueous solution (e.g., water or buffer) through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Pass a weak solvent through the cartridge to remove phospholipids and other interferences while retaining this compound.
-
Elute: Pass a strong solvent through the cartridge to elute the this compound. Evaporate and reconstitute the eluate.
-
Section 4: Data and Method Parameters
Table 1: Common Mass Spectrometry Parameters for Warfarin Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 6-, 7-, 8-OH-Warfarin | 323.1 | 177.0 | Negative | [11] |
| 10-OH-Warfarin | 323.1 | 250.3 | Negative | [11] |
| Warfarin | 307.1 | 161.0 | Negative | [11] |
| Warfarin-d₅ (IS) | 312.2 | 255.1 | Negative | [11] |
Table 2: Qualitative Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[7] | Least effective at removing interferences, significant ion suppression common.[5][7] | High-throughput screening where some suppression can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery possible.[7] | More labor-intensive, requires solvent optimization. | Methods requiring cleaner samples than PPT can provide. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, most effective at removing interferences and minimizing ion suppression.[5][7] | Most complex and expensive, requires method development. | Regulated bioanalysis and methods requiring the highest sensitivity and accuracy. |
Table 3: Recommended Starting LC-MS Conditions
| Parameter | Recommendation | Rationale |
| LC Column | C18 or Phenyl-based column (e.g., 2.1 x 50 mm, <3 µm) | Provides good reversed-phase retention for warfarin and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | Volatile additives that are MS-friendly and promote good ionization.[8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rates for analytical LC-MS. |
| Gradient | Start with low %B, ramp to high %B to elute analytes | A gradient is necessary to separate metabolites and wash the column. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for this class of molecules. |
| Ionization Mode | Negative | Reduces background and potential interferences.[2][12] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[8][11] |
| Internal Standard | Stable Isotope-Labeled (e.g., Warfarin-d₅) | Co-elutes and experiences similar matrix effects, ensuring accurate quantification.[1][11] |
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for 8-Hydroxywarfarin Quantification in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic studies and clinical trial efficacy. This guide provides a detailed comparison of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the validation of 8-Hydroxywarfarin, a metabolite of the widely used anticoagulant Warfarin, in human plasma. The comparison will focus on a standard protein precipitation (PPT) method and a more complex solid-phase extraction (SPE) method with chiral separation.
This document adheres to the bioanalytical method validation guidelines set forth by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Method Comparison Overview
The following tables summarize the key performance characteristics of two representative LC-MS/MS methods for the analysis of this compound in human plasma. Method 1 utilizes a straightforward protein precipitation for sample cleanup, while Method 2 employs solid-phase extraction and a chiral column for stereospecific separation.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Solid-Phase Extraction (SPE) with Chiral Separation |
| Sample Preparation | Protein precipitation with ice-cold acetonitrile containing 1% formic acid.[6] | Solid-phase extraction using an Oasis HLB cartridge.[7] |
| Chromatographic Column | Standard C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[8] | Chiral column (e.g., HYPERSIL CHIRAL-OT or Chiral CD-Ph).[7][9] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol.[8] | Isocratic elution with a mixture of phosphate buffer and methanol.[7] |
| Internal Standard (IS) | Warfarin-d5.[6] | p-Chlorowarfarin.[7] |
| Total Run Time | Approximately 5-10 minutes. | Approximately 15-25 minutes.[10] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Solid-Phase Extraction (SPE) with Chiral Separation |
| Linearity Range | 1.0 - 800 ng/mL.[9] | 2.5 - 1000 ng/mL.[7] |
| Correlation Coefficient (r²) | > 0.99.[9] | > 0.99. |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL.[9] | 2.5 ng/mL.[7] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ).[11] | Within ± 15% (± 20% at LLOQ).[12] |
| Precision (% CV) | < 15% (< 20% at LLOQ).[11] | < 15% (< 20% at LLOQ).[7][12] |
| Recovery | 85 - 110%.[13] | > 90%.[7] |
| Matrix Effect | Minimal, within acceptable limits.[9] | Minimal, within acceptable limits. |
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This method offers a rapid and simple approach for sample preparation.
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[6]
-
Add 10 µL of the internal standard working solution (Warfarin-d5).[6]
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transition: The specific multiple reaction monitoring (MRM) transition for this compound would be optimized based on the instrument, but a representative transition is m/z 323.1 → 177.0.[11]
Method 2: Solid-Phase Extraction (SPE) with Chiral Separation
This method provides cleaner extracts and allows for the separation of this compound enantiomers.
Sample Preparation:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of human plasma (pre-treated with internal standard, p-Chlorowarfarin) onto the cartridge.[7]
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: Chiral CD-Ph column.[7]
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, negative mode.
-
MRM Transition: As in Method 1, the specific MRM transition for this compound would be m/z 323.1 → 177.0.[11]
Visualized Workflows and Processes
Caption: Comparative experimental workflows for sample preparation.
Caption: Logical flow of the bioanalytical method validation process.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmacompass.com [pharmacompass.com]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etflin.com [etflin.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
The Role of Cytochrome P450 Isoforms in 8-Hydroxywarfarin Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The anticoagulant warfarin, a cornerstone in the prevention and treatment of thromboembolic events, undergoes extensive metabolic conversion by the cytochrome P450 (CYP) superfamily of enzymes. The formation of hydroxylated metabolites is a critical step in its detoxification and elimination. Among these, 8-hydroxywarfarin is a significant metabolite, and understanding the specific CYP isoforms responsible for its formation is paramount for predicting drug-drug interactions and interindividual variability in patient response. This guide provides a comparative analysis of the catalytic efficiencies of various recombinant CYP isoforms in generating this compound, supported by experimental data and detailed methodologies.
Catalytic Efficiency of Recombinant CYP Isoforms in this compound Formation
The formation of this compound is primarily attributed to the enzymatic activity of CYP2C19 and CYP1A2, with CYP2C19 exhibiting a higher affinity for the substrate.[1] Studies utilizing recombinant human CYP isoforms have allowed for a detailed kinetic analysis of their specific contributions to this metabolic pathway. Recombinant CYP2C19 has been shown to metabolize both R- and S-warfarin to produce this compound, along with other hydroxylated products.[2][3][4]
The following table summarizes the kinetic parameters for the formation of this compound from both R- and S-warfarin by recombinant CYP2C19.
| CYP Isoform | Substrate (Enantiomer) | Vmax (nmol/min/nmol P450) | Km (µM) | Metabolic Efficiency (Vmax/Km) |
| CYP2C19 | R-Warfarin | Not explicitly stated, but slower than R-7-hydroxywarfarin formation | Comparable to R-6- and R-7-hydroxywarfarin | Lower than R-7-hydroxywarfarin, equal to 6-hydroxywarfarin |
| CYP2C19 | S-Warfarin | Lower than S-6- and S-7-hydroxywarfarin | Lowest among the S-warfarin hydroxylations | Similar to S-7-hydroxywarfarin |
Data extracted from Miller et al. (2012).[3] Note that the precise Vmax value for this compound was not provided in the summary, but its relative rate compared to other metabolites was described.
While CYP1A2 is also involved in R-warfarin 8-hydroxylation, it is considered a low-affinity enzyme for this reaction.[1] In contrast, CYP1A1 demonstrates a weak regioselectivity for 8-hydroxylation of R-warfarin.[5] Other CYP isoforms such as CYP2A6, 2B6, 2C9, 2D6, 2E1, and 3A4 have been shown to not produce this compound from R-warfarin.[5]
Experimental Protocols
The determination of kinetic parameters for this compound formation by recombinant CYP isoforms typically involves the following experimental setup:
Incubation Conditions:
-
Recombinant CYPs: Commercially available recombinant human CYP isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
-
Substrate: R- or S-warfarin is used as the substrate at varying concentrations to determine Michaelis-Menten kinetics.
-
Cofactors: A NADPH-generating system is essential for CYP activity. This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[3]
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system to a pre-warmed mixture of the recombinant CYP enzyme and warfarin. The incubation is carried out at 37°C for a specified period.
-
Termination: The reaction is stopped by the addition of a quenching solvent, such as a cold organic solvent (e.g., acetonitrile or methanol).
Analytical Method:
-
Sample Preparation: The terminated reaction mixture is typically centrifuged to pellet the protein. The supernatant containing the metabolites is then collected for analysis.
-
Chromatography: The formation of this compound is quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detection method, most commonly mass spectrometry (LC-MS/MS). This allows for the sensitive and specific detection and quantification of the metabolite.
-
Data Analysis: The rate of this compound formation at each substrate concentration is determined. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the metabolic conversion of warfarin to this compound and the general experimental workflow.
Figure 1. Metabolic conversion of warfarin to this compound by CYP enzymes.
Figure 2. Experimental workflow for determining the kinetics of this compound formation.
References
- 1. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of 8-Hydroxywarfarin Analytical Methods Between Laboratories
The successful transfer and cross-validation of analytical methods between laboratories is a cornerstone of robust clinical and preclinical research, ensuring data integrity and comparability across different testing sites.[1][2][3] 8-Hydroxywarfarin, a metabolite of warfarin, is a key biomarker for assessing the activity of cytochrome P450 enzymes like CYP1A2 and CYP2C19.[4][5] As such, the ability to reliably measure its concentration is critical in pharmacokinetic and drug-drug interaction studies.[6]
This guide provides a comparative overview of common analytical methods for this compound, a detailed experimental protocol for its quantification, and a procedural outline for inter-laboratory cross-validation to ensure harmonized and reliable results.
Comparative Analysis of Analytical Methods for Warfarin Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the sensitive and specific quantification of warfarin and its hydroxylated metabolites in biological matrices.[7] The performance of these methods can vary based on sample preparation, chromatographic conditions, and instrumentation. Below is a comparison of key parameters from several validated LC-MS/MS methods.
| Method | Analyte(s) Including Hydroxywarfarins | Matrix | Sample Preparation | LLOQ | Linearity Range | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Reference |
| Chiral HPLC-MS/MS | 6-, 7-, 8-, 10-OH-warfarin | Human Plasma | Protein Precipitation | ~0.04 ng/mL (0.1 nM) | Not Specified | 0.4-4.9% | 92.3-99.5% | [8] |
| Chiral LC-MS/MS | 3'-, 4-, 6-, 7-, 8-, 10-OH-warfarin | Rat Plasma | Protein Precipitation | 1.0 ng/mL | 1.0-800 ng/mL | Not Specified | Within ±15% | [9] |
| LC-MS/MS | Warfarin and major metabolites | Human Plasma | Protein Precipitation | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| UHPLC-ESI-MS/MS | 7-OH-warfarin | Rat Plasma | Not Specified | Not specified | 5-2000 ng/mL | ≤12.1% | 93.7-113.8% | [10] |
| LC-MS/MS | Warfarin enantiomers | Human Plasma | Liquid-Liquid Extraction | 1 ng/mL | 1-100 ng/mL | <6.5% | <5.8% | [11] |
| LC-MS/MS QTrap | 3'-, 4'-, 6-, 7-, 8-, 10-OH-warfarin | Human Liver Microsomes | Not Specified | 1-3 nM | Not Specified | Not Specified | Not Specified | [12][13] |
Detailed Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol represents a typical procedure for the quantification of this compound in human plasma, based on common methodologies.[7][8]
Materials and Reagents
-
This compound certified reference standard
-
Warfarin-d5 (or other suitable internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Pipette 50-100 µL of plasma into a 1.5 mL microcentrifuge tube.[7][8]
-
Add the internal standard working solution (e.g., 10 µL of 1 µg/mL Warfarin-d5).
-
Add 300-400 µL of ice-cold acetonitrile, optionally containing 1% formic acid, to precipitate proteins.[7][8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at ≥15,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube or vial for analysis.
-
The supernatant may be evaporated to dryness and reconstituted in the mobile phase starting condition.[8]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 100 x 2.1 mm) is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The mobile phase pH can be critical for the resolution of hydroxylated metabolites, with pH 4.6 being optimal in some cases.[6]
-
Injection Volume: 2-10 µL.[9]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer.
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples.
-
The method should demonstrate linearity, accuracy, and precision within acceptable limits (e.g., ±15% for accuracy and ≤15% CV for precision).[8]
Visualizing Key Pathways and Workflows
Warfarin Metabolic Pathway
The metabolism of warfarin is complex, involving several cytochrome P450 enzymes that produce various hydroxylated metabolites. Understanding these pathways is crucial for interpreting analytical results.
Caption: Simplified metabolic pathways of R- and S-warfarin to major hydroxylated metabolites.
Inter-Laboratory Cross-Validation Workflow
For multi-site studies, ensuring that an analytical method produces equivalent results at different laboratories is critical.[2] This process, known as inter-laboratory cross-validation, follows a structured workflow.
Caption: General workflow for the inter-laboratory cross-validation of an analytical method.
Executing an Inter-Laboratory Cross-Validation
A cross-validation study is essential when transferring an analytical method to a new laboratory or when multiple sites will be analyzing samples for the same study.[2][14] The primary goal is to demonstrate that the method yields comparable data at each site.
Key Steps and Considerations:
-
Protocol Development: A comprehensive protocol should be established, detailing the experimental design, sample sets, and predefined acceptance criteria.[15]
-
Sample Sets: The cross-validation should involve the analysis of identical sets of samples at both the transferring and receiving laboratories.[3] This typically includes:
-
Spiked Quality Control (QC) Samples: At a minimum of three concentration levels (low, medium, high) to assess accuracy and precision.
-
Incurred Samples: A set of "real" study samples should be included to ensure the method performs well with the actual study matrix.[14]
-
-
Acceptance Criteria: The criteria for accepting the cross-validation are predefined. A common approach is to compare the mean concentration values obtained from both laboratories for each QC level. The difference between the means should not exceed a certain percentage (e.g., 15-20%). For incurred samples, the percentage difference for a majority of the samples (e.g., at least 67%) should be within ±20% of the mean concentration.
-
Statistical Analysis: Statistical tools are used to compare the datasets from the different laboratories to ensure there are no significant systematic differences.[1]
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of enzyme kinetics of warfarin analyzed by LC-MS/MS QTrap and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dcvmn.org [dcvmn.org]
The Clinical Relevance of Plasma 8-Hydroxywarfarin to Warfarin Dose: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the current understanding of plasma 8-hydroxywarfarin's clinical relevance in guiding warfarin dosage, contrasted with established monitoring methods. This document synthesizes available experimental data, details relevant methodologies, and visually represents key pathways and concepts.
Warfarin, a cornerstone of oral anticoagulant therapy, presents significant challenges in clinical practice due to its narrow therapeutic index and high inter-individual variability in dose requirements.[1][2] Standard monitoring relies on the International Normalized Ratio (INR), a measure of the extrinsic coagulation pathway.[3][4] In the quest for more precise and personalized dosing strategies, pharmacogenomics has identified key genetic variants in CYP2C9 and VKORC1 that influence warfarin metabolism and sensitivity, respectively.[5] This has led to the exploration of other biomarkers, including warfarin metabolites, as potential predictors of optimal dosage. Among these, this compound has been a subject of investigation, primarily due to its formation by the polymorphic enzyme CYP2C19.
This compound: An Indirect Marker of CYP2C19 Activity
Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers. (S)-warfarin, the more potent enantiomer, is primarily metabolized by CYP2C9. (R)-warfarin is metabolized by several cytochrome P450 enzymes, including CYP1A2, CYP3A4, and notably, CYP2C19, which catalyzes its conversion to (R)-8-hydroxywarfarin.[6] Although (R)-8-hydroxywarfarin is considered a minor metabolite, its formation is strongly correlated with CYP2C19 activity.[6] This has led to the hypothesis that plasma levels of this compound could serve as a phenotypic marker of CYP2C19 metabolic status and, consequently, influence warfarin dosage requirements.
However, a comprehensive review of the current literature reveals a lack of direct clinical evidence to support the routine use of plasma this compound concentrations for guiding warfarin therapy. While the genetic influence of CYP2C19 on warfarin dose is documented, studies directly correlating plasma this compound levels with INR or maintenance dose in a clinical setting are scarce. The current body of evidence is primarily based on in vitro studies and pharmacogenetic associations.
Comparative Analysis: this compound vs. Standard of Care
| Monitoring Parameter | Scientific Basis & Rationale | Supporting Experimental Data | Clinical Utility & Limitations |
| Plasma this compound | (R)-8-hydroxywarfarin is a metabolite of (R)-warfarin formed by CYP2C19. Its plasma concentration could reflect CYP2C19 metabolic activity, which may influence overall warfarin clearance and dose requirements. | In vitro: Formation of (R)-8-hydroxywarfarin is strongly correlated with CYP2C19 activity in human liver microsomes.[6] Pharmacogenetic: Polymorphisms in CYP2C19 are associated with altered R-warfarin clearance and modest variations in warfarin dose requirements.[7][8] | Currently for research use only. No established therapeutic range or validated dosing algorithms based on this compound levels. Its contribution to the overall anticoagulant effect is considered minor compared to (S)-warfarin metabolism. |
| International Normalized Ratio (INR) | Measures the prothrombin time, reflecting the biological effect of warfarin on the synthesis of vitamin K-dependent clotting factors.[3][4] | Extensive Clinical Trials & Practice: Decades of clinical use have established therapeutic ranges for various indications.[1][9] | Gold standard for warfarin monitoring. Directly measures the anticoagulant effect. However, it is influenced by numerous factors (diet, drugs, illness) and has a delayed response to dose changes, leading to fluctuations.[3] |
| CYP2C9 & VKORC1 Genotyping | Identifies genetic variants that significantly alter the pharmacokinetics ((S)-warfarin metabolism) and pharmacodynamics (warfarin sensitivity) of the drug. | Numerous Clinical Studies: Strong and consistent association with warfarin dose requirements, forming the basis of pharmacogenetic-guided dosing algorithms.[5] | Clinically actionable. Can predict a significant portion of dose variability, particularly at the initiation of therapy. Does not account for non-genetic factors and is not a substitute for INR monitoring. |
Experimental Protocols
Measurement of Plasma this compound
The quantification of this compound in human plasma is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following is a generalized protocol based on published research methodologies.[10][11]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard (e.g., warfarin-d5).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
-
HPLC System: A system capable of gradient elution.
-
Column: A chiral stationary phase column is required to separate the enantiomers of warfarin and its metabolites (e.g., HYPERSIL CHIRAL-OT column).[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
4. Quantification:
-
A calibration curve is generated using standards of known this compound concentrations in a biological matrix (e.g., drug-free plasma).
-
The concentration of this compound in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Concepts
Caption: Warfarin Metabolism Pathway.
Caption: Hypothetical Experimental Workflow.
Caption: Genotype-Phenotype-Dose Relationship.
Conclusion
The measurement of plasma this compound holds theoretical appeal as a biomarker for CYP2C19-mediated (R)-warfarin metabolism. However, there is currently a significant gap in the translational research needed to establish its clinical utility in guiding warfarin dosage. The anticoagulant effect of warfarin is predominantly driven by the (S)-enantiomer, and its metabolism by CYP2C9, along with the sensitivity of the target enzyme VKORC1, remain the most critical determinants of dose.
For researchers, scientists, and drug development professionals, further investigation is warranted to explore the potential niche for this compound monitoring. This could include studies in specific populations with a high prevalence of CYP2C19 variants or in patients with unexplained INR instability. However, based on the current evidence, plasma this compound measurement remains a research tool and does not present a viable alternative to INR monitoring and CYP2C9/VKORC1 genotyping for the clinical management of warfarin therapy. Future studies should focus on prospective clinical trials that directly compare dosing algorithms with and without the inclusion of plasma this compound levels to definitively assess its clinical relevance.
References
- 1. A review of warfarin dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the Distribution of Warfarin in Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of INR for monitoring warfarin treatment - Best Tests Issue November 2010 [bpac.org.nz]
- 4. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Warfarin dosing strategies evolution and its progress in the era of precision medicine, a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP2C19*17 affects R-warfarin plasma clearance and warfarin INR/dose ratio in patients on stable warfarin maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A genome-wide association study of plasma concentrations of warfarin enantiomers and metabolites in sub-Saharan black-African patients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Hydroxywarfarin Analysis: A Comparative Guide to Ionization Efficiencies
For researchers, scientists, and drug development professionals engaged in the study of warfarin metabolism, understanding the analytical behavior of its hydroxylated metabolites is paramount. This guide offers a detailed comparison of the ionization efficiencies of various hydroxywarfarin isomers, crucial for accurate quantification in mass spectrometry-based assays. In the absence of direct comparative experimental data in peer-reviewed literature, this guide provides a theoretical framework based on the physicochemical properties of these isomers, supported by established principles of electrospray ionization (ESI) mass spectrometry. Furthermore, it outlines a typical experimental protocol for their analysis.
Theoretical Comparison of Ionization Efficiencies
The ionization efficiency of an analyte in ESI-MS is influenced by several factors, including its acidity (pKa), the stability of the resulting ion, and its surface activity in the ESI droplet. For acidic compounds like hydroxywarfarins, which are typically analyzed in negative ion mode, a lower pKa value generally correlates with a higher ionization efficiency. This is because a stronger acid will more readily deprotonate to form the [M-H]⁻ ion that is detected by the mass spectrometer.
A key study by Wozniakiewicz et al. (2015) determined the acid dissociation constants (pKa) for warfarin and its primary oxidative metabolites, providing a foundation for a theoretical comparison of their ionization efficiencies.
| Compound | pKa₁ (Enolic Hydroxyl) | pKa₂ (Phenolic/Benzylic Hydroxyl) |
| Warfarin | 5.05 | - |
| 4'-Hydroxywarfarin | 5.01 | 9.87 |
| 6-Hydroxywarfarin | 5.03 | 9.55 |
| 7-Hydroxywarfarin | 5.04 | 9.40 |
| 8-Hydroxywarfarin | 5.03 | 8.91 |
| 10-Hydroxywarfarin | 5.08 | 12.18 |
Data sourced from Wozniakiewicz et al., Journal of Pharmaceutical and Biomedical Analysis, 2015.
Based on these pKa values, a theoretical ranking of ionization efficiencies for the phenolic/benzylic hydroxyl group deprotonation can be proposed. A lower pKa₂ value suggests a more acidic proton and thus a higher propensity to form the [M-H]⁻ ion in the negative ESI source.
Predicted Order of Ionization Efficiency (from highest to lowest):
-
This compound (pKa₂ = 8.91): The lowest pKa₂ suggests it is the strongest acid among the isomers, likely leading to the highest ionization efficiency.
-
7-Hydroxywarfarin (pKa₂ = 9.40): With the next lowest pKa₂, it is expected to have a high ionization efficiency.
-
6-Hydroxywarfarin (pKa₂ = 9.55): Its ionization efficiency is predicted to be slightly lower than that of 7-hydroxywarfarin.
-
4'-Hydroxywarfarin (pKa₂ = 9.87): A higher pKa₂ suggests a lower ionization efficiency compared to the 6-, 7-, and 8-isomers.
-
10-Hydroxywarfarin (pKa₂ = 12.18): Having the highest pKa₂, this isomer is expected to have the lowest ionization efficiency under typical ESI conditions.
This predicted order is also influenced by the stability of the resulting phenoxide or alkoxide ion. The position of the hydroxyl group on the aromatic ring affects the extent of charge delocalization through resonance. For 6-, 7-, and this compound, the negative charge on the oxygen can be delocalized into the coumarin ring system, stabilizing the anion. The specific position influences the effectiveness of this delocalization. In the case of 10-hydroxywarfarin, the hydroxyl group is benzylic and not directly attached to the aromatic ring, leading to less resonance stabilization of the corresponding anion and a higher pKa.
Experimental Protocol: LC-MS/MS Analysis of Hydroxywarfarin Isomers
While direct comparative ionization efficiency data is scarce, numerous studies have established robust methods for the separation and quantification of hydroxywarfarin isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices in the field.[1][2][3][4]
1. Sample Preparation (Protein Precipitation) [3][4]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin-d5).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A chiral column is often necessary for the separation of enantiomers, while a standard C18 column can be used for separating the positional isomers.[2]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[3][4]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3][4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all analytes, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the analysis of warfarin and its metabolites.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for all hydroxywarfarin isomers is m/z 323.1. Product ions are selected based on fragmentation patterns, with common fragments around m/z 161 and 279. Specific transitions should be optimized for each instrument.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
The Influence of CYP2C19 Genotype on 8-Hydroxywarfarin Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between 8-Hydroxywarfarin levels and the Cytochrome P450 2C19 (CYP2C19) genotype. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacogenetic studies. This document summarizes quantitative data from experimental studies, details relevant methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this important metabolic relationship.
Data Summary: The Role of CYP2C19 in Warfarin Metabolism
Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being more potent. While CYP2C9 is the primary enzyme responsible for the metabolism of (S)-warfarin, CYP2C19 plays a significant role in the metabolism of (R)-warfarin.[1][2] Specifically, CYP2C19 is involved in the formation of several hydroxylated metabolites, including 6-, 7-, and this compound.[1][3] Notably, the formation of (R)-8-hydroxywarfarin is considered a potential biomarker for CYP2C19 activity.[1][3][4]
Genetic variations in the CYP2C19 gene can lead to different enzyme activity levels, broadly categorizing individuals into poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). These phenotypic differences can significantly impact the pharmacokinetics of (R)-warfarin. Studies have shown that individuals who are CYP2C19 poor metabolizers have a significantly greater area under the plasma concentration-time curve (AUC) and a longer elimination half-life for (R)-warfarin compared to homozygous extensive metabolizers.[5]
In Vitro Kinetic Parameters of (R)-Warfarin 8-Hydroxylation by CYP2C19
The following table summarizes the in vitro kinetic parameters for the formation of various hydroxywarfarin metabolites from (R)-warfarin catalyzed by recombinant human CYP2C19. This data provides a quantitative comparison of the efficiency of these metabolic pathways.
| Metabolite | Vmax (nmol/min/nmol P450) | Km (µM) | Vmax/Km (mL/min/nmol P450) |
| (R)-8-Hydroxywarfarin | 0.019 ± 0.001 | 74 ± 7 | 0.00026 |
| (R)-6-Hydroxywarfarin | 0.043 ± 0.002 | 110 ± 10 | 0.00039 |
| (R)-7-Hydroxywarfarin | 0.035 ± 0.002 | 96 ± 12 | 0.00036 |
| (R)-4'-Hydroxywarfarin | 0.018 ± 0.001 | 160 ± 20 | 0.00011 |
Data sourced from in vitro studies with recombinant CYP2C19.[1]
Comparison with Other Warfarin-Metabolizing Cytochromes
While CYP2C19 is important for (R)-warfarin metabolism, other cytochrome P450 enzymes also play a crucial role in the overall disposition of warfarin. Understanding the contribution of these alternative pathways is essential for a complete picture of warfarin pharmacogenetics.
| Enzyme | Primary Substrate | Key Metabolites | Impact of Genetic Variants |
| CYP2C19 | (R)-Warfarin | 6-, 7-, and this compound | Variants like *2 and *3 lead to decreased metabolism (Poor Metabolizers), affecting (R)-warfarin clearance.[4][5][6] |
| CYP2C9 | (S)-Warfarin | (S)-7-Hydroxywarfarin | Variants like *2 and *3 significantly reduce the metabolism of the more potent (S)-warfarin, leading to increased bleeding risk and lower dose requirements.[7] |
| CYP1A2 | (R)-Warfarin | (R)-6- and (R)-8-Hydroxywarfarin | Contributes to the formation of (R)-8-hydroxywarfarin, though CYP2C19 is considered the high-affinity enzyme for this pathway.[8] |
Visualizing the Pathways and Processes
To better illustrate the complex relationships and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathways of (R)- and (S)-warfarin.
Caption: Experimental workflow for correlating this compound levels with CYP2C19 genotype.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the correlation between this compound levels and CYP2C19 genotype.
Quantification of this compound in Human Plasma using HPLC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin-d5).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water, pH 4.6
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 30% to 95% B over a specified time, followed by re-equilibration.
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
CYP2C19 Genotyping using PCR
This protocol describes a common method for determining an individual's CYP2C19 genotype.
1. Genomic DNA Extraction:
-
Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the CYP2C19 alleles of interest (e.g., *1, *2, *3, *17).
-
Add the genomic DNA template to the master mix.
-
Perform PCR using a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
3. Genotype Determination (e.g., using Restriction Fragment Length Polymorphism - RFLP):
-
Digest the PCR products with a restriction enzyme that specifically recognizes a sequence altered by the single nucleotide polymorphism (SNP) of interest.
-
Separate the digested fragments by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Determine the genotype based on the resulting fragment patterns. Alternatively, real-time PCR with allele-specific probes can be used for a more high-throughput analysis.
Conclusion and Future Directions
The existing evidence strongly indicates that the CYP2C19 genotype has a significant impact on the metabolism of (R)-warfarin, with the formation of this compound being a key pathway catalyzed by the CYP2C19 enzyme. Individuals with reduced or no CYP2C19 function (poor metabolizers) exhibit impaired clearance of (R)-warfarin.
While in vitro studies provide valuable quantitative data on the kinetics of this compound formation, further in vivo research is needed to establish a direct and quantitative correlation between plasma concentrations of this compound and specific CYP2C19 genotypes in a clinical setting. Such studies would further solidify the utility of this compound as a biomarker for CYP2C19 activity and could contribute to the development of more personalized warfarin dosing algorithms.
For professionals in drug development, understanding the influence of CYP2C19 polymorphisms on the metabolism of drug candidates that are substrates of this enzyme is critical. The methodologies and findings presented in this guide can inform preclinical and clinical trial designs to better assess the impact of genetic variability on drug safety and efficacy.
References
- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of R- and S-warfarin by CYP2C19 into four hydroxywarfarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of CYP2C19 genotypes on the pharmacokinetics of warfarin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19*17 affects R-warfarin plasma clearance and warfarin INR/dose ratio in patients on stable warfarin maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of CYP2C9 and CYP2C19 genetic polymorphisms on warfarin maintenance dose and metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of (R)-8-hydroxywarfarin in human liver microsomes. A new metabolic marker for the (S)-mephenytoin hydroxylase, P4502C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of R-Warfarin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of R-warfarin, the less potent enantiomer of the widely used anticoagulant warfarin, across various species. Understanding these species-specific differences is crucial for the preclinical evaluation of drug candidates and the extrapolation of animal data to humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of R-warfarin's disposition.
Interspecies Variability in R-Warfarin Metabolism: A Tabular Overview
The metabolism of R-warfarin exhibits significant variability across different species, primarily due to differences in the expression and activity of metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This variation impacts the pharmacokinetic profile of the drug, including its half-life and clearance. The following table summarizes key pharmacokinetic parameters and primary metabolic pathways for R-warfarin in humans and common laboratory animal models.
| Species | Key Metabolizing Enzymes | Major Metabolites | Clearance (CL) | Half-life (t½) |
| Human | CYP1A2, CYP3A4, CYP2C19, Carbonyl Reductases[1][2] | 6-hydroxywarfarin, 8-hydroxywarfarin, 10-hydroxywarfarin, R,S-warfarin alcohol[1][3][4] | ~0.125 L/h (for a 70 kg individual) | 20-60 hours (racemic warfarin)[2] |
| Rat | CYP1A1, CYP1A2, CYP3A4[5] | 6-hydroxywarfarin, 7-hydroxywarfarin, this compound, 4'-hydroxywarfarin, Warfarin alcohols | Data not consistently available for R-enantiomer specifically. Racemic warfarin half-life is ~12-14 hours.[6] | ~12-14 hours (racemic warfarin)[6] |
| Mouse | CYP2C enzymes[7] | 7-hydroxywarfarin metabolites, other hydroxylated metabolites[7] | Strain-dependent variability observed.[7] | Strain-dependent variability observed.[7] |
| Dog (Beagle) | Not fully characterized for R-warfarin specifically. | Not fully characterized for R-warfarin specifically. | Clearance of R-warfarin is significantly decreased with co-administration of aspirin in multiple doses.[8][9] | 14.5 ± 4.1 hours (racemic warfarin)[10] |
Key Metabolic Pathways of R-Warfarin
The biotransformation of R-warfarin primarily involves oxidation and reduction reactions. The major pathways are hydroxylation of the coumarin ring and reduction of the side-chain ketone.
Oxidation:
Oxidative metabolism is predominantly carried out by cytochrome P450 enzymes in the liver. In humans, CYP1A2 is the primary enzyme responsible for the formation of 6- and this compound, while CYP3A4 catalyzes the formation of 10-hydroxywarfarin.[1] CYP2C19 also contributes to the metabolism of R-warfarin, producing 6-, 7-, and this compound.[1]
Reduction:
Carbonyl reductases are responsible for the reduction of the ketone group in the side chain of R-warfarin, leading to the formation of diastereomeric warfarin alcohols (R,S- and R,R-warfarin alcohol).[1]
The following diagram illustrates the primary metabolic pathways of R-warfarin in humans.
Experimental Protocols
In Vitro Metabolism of R-Warfarin using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of R-warfarin in liver microsomes from different species.
1. Materials:
-
R-warfarin
-
Liver microsomes (from human, rat, mouse, dog, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and R-warfarin (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining R-warfarin and the formation of its metabolites.
-
The metabolic stability (half-life, intrinsic clearance) can be calculated from the rate of disappearance of the parent compound.
-
Metabolite identification is achieved by comparing the mass spectra and retention times with those of authentic standards.
The following diagram illustrates the general workflow for an in vitro metabolism study.
Comparative Logic of Metabolic Predominance
The predominant metabolic pathway for R-warfarin varies significantly between species. This is a critical consideration when selecting animal models for preclinical studies.
-
Human: A balanced contribution from both oxidation (CYP1A2 and CYP3A4) and reduction pathways is observed.
-
Rodents (Rat, Mouse): Oxidative metabolism via CYP enzymes appears to be a major route. For instance, in mice, enzymes from the CYP2C family play a significant role.[7]
-
Dog: While specific data for R-warfarin is limited, the significant interaction with aspirin on its clearance suggests a role for enzymes that are susceptible to inhibition by aspirin or its metabolites.[8][9]
The following diagram illustrates the logical relationship in the predominance of metabolic routes across species.
References
- 1. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. In Silico Pharmacogenetics: Warfarin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic interactions of aspirin with warfarin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Warfarin in the dog: pharmacokinetics as related to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of 8-Hydroxywarfarin as a more specific biomarker than caffeine for CYP1A2
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of Cytochrome P450 1A2 (CYP1A2) activity is paramount in drug development and clinical pharmacology to predict drug-drug interactions, assess potential toxicity, and personalize medicine. While caffeine has long been the gold-standard probe for in vivo CYP1A2 phenotyping, other molecules, including metabolites of warfarin, have been investigated. This guide provides an objective comparison of 8-hydroxywarfarin and caffeine as biomarkers for CYP1A2 activity, supported by experimental data, detailed methodologies, and clear visualizations to aid in the selection of the most appropriate biomarker for research needs.
Executive Summary
Experimental evidence strongly indicates that caffeine is a more specific and reliable biomarker for CYP1A2 activity than this compound . The formation of this compound from its parent compound, R-warfarin, is mediated by multiple cytochrome P450 enzymes, notably CYP2C19, in addition to CYP1A2. This lack of specificity is a significant drawback. In contrast, the metabolism of caffeine is predominantly (over 95%) and almost exclusively initiated by CYP1A2, making it a highly selective in vivo probe.[1] Furthermore, studies have shown a lack of correlation between R-warfarin 8-hydroxylation and CYP1A2 protein levels, whereas caffeine metabolism metrics show a strong correlation.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize key quantitative data comparing the performance of this compound and caffeine as CYP1A2 biomarkers.
Table 1: Specificity and Performance of CYP1A2 Biomarkers
| Biomarker/Assay | Principle | Primary Metabolizing Enzyme(s) | Correlation with CYP1A2 Protein Levels (r²) | Key Advantages | Key Disadvantages |
| This compound Formation | Measurement of the formation rate of this compound from R-warfarin. | CYP1A2 (low affinity), CYP2C19 [2] | Not correlated[3] | Commercially available substrate. | Poor specificity ; significant metabolism by other CYPs.[2] |
| 6-Hydroxywarfarin Formation | Measurement of the formation rate of 6-hydroxywarfarin from R-warfarin. | CYP1A2 (strong regioselectivity)[3] | 0.83 [3] | High correlation with CYP1A2 protein levels; specific formation by CYP1A2.[3] | Potential for metabolism by other CYPs in some contexts. |
| Caffeine N3-demethylation | Measurement of the formation rate of paraxanthine from caffeine. | CYP1A2 (>95%) [1] | 0.67 [3] | High specificity ; well-validated in vivo probe; non-invasive sampling (saliva).[4][5] | Inter-individual variability in absorption and distribution. |
Table 2: Kinetic Parameters for CYP1A2-Mediated Metabolism
| Substrate | Metabolite | Kₘ (mM) | Reference |
| R-Warfarin | 6-Hydroxywarfarin | 1.6 | [3] |
| R-Warfarin | This compound | 1.4 | [3] |
| Caffeine | Paraxanthine | High affinity (in vitro data varies) | [6] |
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for caffeine and R-warfarin, highlighting the involvement of CYP1A2 and other enzymes.
References
- 1. Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for 8-Hydroxywarfarin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical waste disposal protocols is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of 8-Hydroxywarfarin, a metabolite of the widely used anticoagulant, warfarin. Following these procedures will ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to consult the Safety Data Sheet (SDS) and be aware of its hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes serious eye irritation (Eye irritation - Category 2)[1]
Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound waste. All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazardous Waste Classification
| Compound | Concentration | EPA Hazardous Waste Classification | Waste Code |
| Warfarin and its salts | > 0.3% | Acutely Hazardous Waste | P001 |
| Warfarin and its salts | ≤ 0.3% | Toxic Waste | U248 |
This table summarizes the EPA hazardous waste classification for warfarin, which should be conservatively applied to this compound in the absence of specific regulatory guidance.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
Immediately upon generation, all this compound waste must be segregated from non-hazardous waste streams. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and other contaminated disposable labware.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from decontamination procedures.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.
-
Empty Containers: Original containers or any other containers that have held this compound.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport.
-
Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers. Containers should be kept closed except when adding waste.[1][4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution"). The accumulation start date must also be clearly marked on the label.
Step 3: Decontamination of Labware
Non-disposable glassware and equipment contaminated with this compound must be decontaminated.
-
Triple Rinsing: A common and recommended practice for containers that held acutely hazardous waste (P-listed) is to triple rinse them.[5]
-
Rinse the container with a suitable solvent (e.g., water or another solvent in which this compound is soluble).
-
Collect the first rinsate and dispose of it as hazardous liquid waste.
-
Repeat the rinsing process two more times, collecting each rinsate for hazardous waste disposal.
-
-
Cleaning: After triple rinsing, the labware can be washed with a laboratory detergent and water.
Step 4: Storage and Professional Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory. This area should be away from general lab traffic and incompatible chemicals.[4][6] Accumulation limits for acutely hazardous waste (P-listed) are typically one quart for liquids or one kilogram for solids.[6]
-
Professional Disposal: The final and most critical step is the disposal of the hazardous waste through a licensed environmental health and safety (EHS) vendor. Your institution's EHS department will have established procedures for the pickup and ultimate disposal of chemical waste. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C19H16O5 | CID 54697550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Hydroxywarfarin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Hydroxywarfarin. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound, a metabolite of the anticoagulant warfarin, is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye irritation.[1] Due to its relationship with warfarin, which is often categorized as an acutely hazardous waste (P-list), all materials contaminated with this compound should be managed as such to ensure the highest level of safety and compliance.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves. The outer glove should have a long cuff that covers the cuff of the lab coat.[3][4] |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[4][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[1] |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator is required when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly the solid form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure risk.
1. Preparation and Weighing:
-
Designated Area: Cordon off a specific area within the chemical fume hood for handling this compound. Cover the work surface with disposable, absorbent bench paper.
-
Pre-weighing: If possible, use a microbalance within the fume hood. Have all necessary equipment (spatulas, weigh boats, containers) ready to minimize time spent handling the open compound.
-
Weighing: Carefully weigh the desired amount of this compound powder onto a disposable weigh boat. Use a gentle tapping motion to transfer the powder; avoid scooping actions that could generate dust.
-
Immediate Containment: Once weighed, immediately transfer the powder to a sealable container.
2. Solution Preparation:
-
Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed this compound.
-
Mixing: Securely cap the container and mix by gentle inversion or vortexing until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.
3. Post-Handling:
-
Decontamination of Equipment: All non-disposable equipment (spatulas, etc.) must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Waste Disposal: Immediately dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in the designated hazardous waste container.
-
Hand Washing: After removing all PPE, thoroughly wash hands with soap and water.[4]
Disposal Plan: Managing this compound Waste
Due to the acute toxicity profile of its parent compound, all this compound waste must be treated as acutely hazardous waste.[1][2][7]
1. Waste Segregation:
-
Dedicated Containers: Use clearly labeled, leak-proof hazardous waste containers specifically for this compound waste.
-
Solid Waste: This includes unused or expired powder, contaminated gloves, weigh boats, pipette tips, and bench paper.
-
Liquid Waste: This includes all solutions containing this compound and the first two rinses from decontaminating glassware.
-
Sharps Waste: Needles and syringes used to transfer solutions must be disposed of in a designated sharps container for hazardous waste.
2. Container Management:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from general lab traffic and incompatible chemicals.[1]
3. Final Disposal:
-
Licensed Vendor: Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department and their licensed hazardous waste vendor.[1]
-
Incineration: The typical disposal method for this type of waste is incineration.[2]
-
Empty Containers: The original container of this compound is also considered hazardous waste and should not be triple-rinsed for disposal in regular trash. It should be disposed of as hazardous waste.[1]
Spill Response Protocol
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
1. Small Spills (within a chemical fume hood):
-
Containment: Use absorbent pads from a chemical spill kit to gently cover the spill.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it in the hazardous waste container.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[8]
2. Large Spills (outside of a chemical fume hood):
-
Evacuate and Isolate: Evacuate the immediate area and restrict access.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety department for assistance. Do not attempt to clean up a large spill without specialized training and equipment.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uspnf.com [uspnf.com]
- 6. ashp.org [ashp.org]
- 7. leegov.com [leegov.com]
- 8. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
